Alpha cedrene epoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13567-39-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane |
InChI |
InChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3/t9-,10+,11-,12?,14+,15-/m1/s1 |
InChI Key |
HZRFVTRTTXBHSE-RNEKMQJUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@]4(C(C3)O4)C |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C |
Other CAS No. |
29597-36-2 13567-39-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
α-Cedrene Epoxide: A Technical Guide to its Natural Occurrence, Analysis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-cedrene epoxide, a sesquiterpenoid oxide, is a naturally occurring compound found in the essential oils of various plants. While often present in smaller quantities compared to its precursor, α-cedrene, it contributes to the aromatic profile and potential biological activities of these oils. This technical guide provides an in-depth overview of the natural occurrence of α-cedrene epoxide in essential oils, detailed methodologies for its extraction and quantification, and an exploration of its potential biological signaling pathways. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Natural Occurrence of α-Cedrene Epoxide in Essential Oils
Alpha-cedrene epoxide has been identified in a variety of essential oils, although its concentration can vary significantly depending on the plant species, geographical origin, and distillation process. It is a derivative of α-cedrene, a major constituent of cedarwood oil. The epoxide is formed through the oxidation of the double bond in the α-cedrene molecule.
While direct quantitative data for α-cedrene epoxide is limited in the literature, its presence has been confirmed in several essential oils. The following table summarizes the known quantitative data for α-cedrene epoxide and its direct precursor, α-cedrene, in various essential oils. The concentration of α-cedrene is a strong indicator of the potential for α-cedrene epoxide formation.
Table 1: Quantitative Occurrence of α-Cedrene Epoxide and α-Cedrene in Select Essential Oils
| Essential Oil | Plant Species | Plant Part | α-Cedrene Epoxide (%) | α-Cedrene (%) | Reference(s) |
| Cedarwood (Virginia) | Juniperus virginiana | Wood | Not Reported | 20.0 - 35.0 | [1] |
| Cedarwood (Virginia) | Juniperus virginiana | Wood | Not Reported | 24.05 | [2] |
| Cedar atlantica | Cedrus atlantica | Wood | 1.5 | Not Reported | [3] |
| Limoncillo | Siparuna muricata | Leaves | 1.07 | Not Reported | [4] |
| Eucalyptus | Eucalyptus pellita | Leaves | 0.70 | Not Reported | [5] |
| Eucalyptus | Eucalyptus amplifolia | Leaves | 0.60 | Not Reported | [5] |
| Cunninghamia | Cunninghamia lanceolata var. konishii | Heartwood | Not Reported | 11.8 | [6] |
Note: The concentration of α-cedrene can be an indicator of the potential for α-cedrene epoxide to be present, as the epoxide is a direct oxidation product.
Experimental Protocols
Extraction of Essential Oils Containing α-Cedrene Epoxide
The primary method for extracting essential oils containing sesquiterpenoids like α-cedrene epoxide is hydrodistillation or steam distillation.
Detailed Methodology for Hydrodistillation:
-
Plant Material Preparation: The plant material (e.g., wood shavings, leaves) is coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a large round-bottom flask, a condenser, and a collection vessel.
-
Distillation: The ground plant material is placed in the round-bottom flask and fully submerged in distilled water. The mixture is then heated to boiling.
-
Vaporization and Condensation: As the water boils, the steam passes through the plant material, vaporizing the volatile essential oil components, including α-cedrene epoxide. The steam and oil vapor mixture then travels to the condenser.
-
Collection: In the condenser, the vapors are cooled and revert to a liquid state. The condensate, a mixture of water and essential oil, is collected in the separator.
-
Separation: Due to their immiscibility and density difference, the essential oil and water form distinct layers. The oil is then carefully separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.
Quantification of α-Cedrene Epoxide by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective technique for the qualitative and quantitative analysis of volatile compounds in essential oils.
Detailed GC-MS Protocol:
-
Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as hexane or dichloromethane. An internal standard (e.g., n-alkane series) is often added for accurate quantification.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed for the separation of sesquiterpenoids.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: The sample is injected in split mode to avoid column overloading. The injector temperature is typically set to 250°C.
-
-
Oven Temperature Program: A temperature gradient is used to separate the different components of the essential oil. A typical program could be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The relative percentage of each component is calculated based on the peak area relative to the total peak area of all identified compounds. For absolute quantification, a calibration curve with a pure standard of α-cedrene epoxide would be required.
-
Synthesis of α-Cedrene Epoxide
For research purposes, α-cedrene epoxide can be synthesized from its precursor, α-cedrene, which is readily available from cedarwood oil.
Experimental Protocol for Epoxidation of α-Cedrene:
-
Reactant Preparation: A solution of α-cedrene is prepared in a suitable aprotic solvent, such as dichloromethane or chloroform.
-
Epoxidizing Agent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is used as the epoxidizing agent. The peroxy acid is typically added portion-wise to the α-cedrene solution at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC-MS until the starting material (α-cedrene) is consumed.
-
Work-up: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench the excess peroxy acid, followed by washing with a mild base (e.g., sodium bicarbonate solution) to remove the resulting carboxylic acid. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield pure α-cedrene epoxide.
Potential Biological Activities and Signaling Pathways
The biological activities of α-cedrene epoxide have not been extensively studied in isolation. However, essential oils containing cedrane-type sesquiterpenoids, including α-cedrene and its derivatives, have demonstrated notable antimicrobial and anti-inflammatory properties.[7]
Antimicrobial Activity
Essential oils rich in sesquiterpenoids have shown efficacy against a range of microorganisms, particularly Gram-positive bacteria.[7] The proposed mechanism of action for many lipophilic terpenes involves the disruption of the bacterial cell membrane integrity. The epoxide functional group in α-cedrene epoxide is a reactive site that could potentially interact with cellular components of microorganisms, contributing to its antimicrobial effect.
Putative Anti-Inflammatory Signaling Pathway
While a specific signaling pathway for α-cedrene epoxide has not been elucidated, the anti-inflammatory effects of other sesquiterpenoids often involve the modulation of key inflammatory pathways. One of the most studied is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] It is plausible that α-cedrene epoxide could exert anti-inflammatory effects by interfering with this pathway.
Diagram 1: Putative Anti-Inflammatory Signaling Pathway for α-Cedrene Epoxide
Caption: Putative inhibition of the NF-κB signaling pathway by α-cedrene epoxide.
This diagram illustrates a hypothesized mechanism where an inflammatory stimulus like lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the release of NF-κB. Active NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes. It is postulated that α-cedrene epoxide may inhibit this pathway, potentially at the level of the IKK complex, thereby reducing the inflammatory response. Further research is required to validate this proposed mechanism.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the extraction, analysis, and synthesis of α-cedrene epoxide.
Diagram 2: Experimental Workflow for Extraction and Analysis
Caption: Workflow for the extraction and GC-MS analysis of α-cedrene epoxide.
Diagram 3: Logical Workflow for Synthesis and Purification
Caption: Workflow for the chemical synthesis and purification of α-cedrene epoxide.
Conclusion
Alpha-cedrene epoxide is a minor but significant component of several essential oils, particularly those derived from coniferous trees. Its presence is closely linked to the concentration of its precursor, α-cedrene. Standard techniques such as hydrodistillation and GC-MS are effective for its extraction and quantification. While research into its specific biological activities is ongoing, its structural similarity to other bioactive sesquiterpenoids suggests potential antimicrobial and anti-inflammatory properties, possibly through the modulation of pathways such as NF-κB. This guide provides a foundational resource for researchers interested in further exploring the chemistry and therapeutic potential of this natural compound.
References
- 1. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0857723B1 - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kau.in [kau.in]
- 7. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 8. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Alpha-Cedrene Epoxide from Cedarwood Oil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and synthesis of alpha-cedrene epoxide, a valuable derivative of cedarwood oil with applications in the fragrance and potentially pharmaceutical industries. This document outlines the necessary steps, from the initial fractionation of cedarwood oil to the chemical transformation of alpha-cedrene and subsequent purification of the target epoxide. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in this endeavor.
Introduction to Cedarwood Oil and Alpha-Cedrene
Cedarwood oil is a complex essential oil obtained from the wood of various species of cedar, juniper, and cypress trees.[1][2] Its chemical composition varies depending on the botanical source, with common types including Virginia cedarwood oil (Juniperus virginiana), Texas cedarwood oil (Juniperus ashei), and Chinese cedarwood oil.[3] The primary constituents of these oils are sesquiterpenes, most notably alpha-cedrene, beta-cedrene, thujopsene, and the sesquiterpene alcohol, cedrol.[3][4]
Alpha-cedrene is a tricyclic sesquiterpene that serves as a key precursor for the synthesis of various fragrance compounds, including its epoxide derivative.[4][5] Alpha-cedrene epoxide is valued for its woody, ambery, and dry odor profile.[5] The isolation of a high-purity alpha-cedrene fraction from the complex mixture of cedarwood oil is a critical first step in the synthesis of its epoxide.
Isolation of Alpha-Cedrene from Cedarwood Oil
The primary industrial method for separating the components of cedarwood oil is fractional vacuum distillation.[6] This process separates compounds based on their boiling points. The hydrocarbon fraction, which is rich in sesquiterpenes like alpha-cedrene and thujopsene, is distilled from the higher-boiling alcohol fraction containing cedrol.[6]
Table 1: Typical Composition of Cedarwood Oil (Virginia)
| Component | Concentration Range (%) |
| α-Cedrene | 20 - 35 |
| β-Cedrene | 4 - 8 |
| Thujopsene | 10 - 25 |
| Cedrol | 16 - 25 |
| Cuparene | 1.5 - 7 |
| Widdrol | 2 - 5 |
| Data sourced from the International Organization for Standardization standards for cedarwood oil (from Juniperus virginiana).[3] |
Experimental Protocol: Fractional Vacuum Distillation of Cedarwood Oil
This protocol is a synthesized procedure based on principles of fractional distillation for essential oils.
Objective: To obtain a fraction enriched in alpha-cedrene from crude cedarwood oil.
Apparatus:
-
Round-bottom flask (size dependent on starting material volume)
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Vacuum pump and pressure gauge
Procedure:
-
Charge the round-bottom flask with crude Virginia or Texas cedarwood oil.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Begin heating the oil gently under atmospheric pressure to remove any residual water.
-
Once the oil is dry, apply a vacuum and gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Slowly increase the temperature of the heating mantle to initiate distillation.
-
Collect the initial fraction, which will contain lower-boiling terpenes.
-
Monitor the temperature at the distillation head. The cedrene-rich fraction will distill after the lighter terpenes. The exact temperature will depend on the vacuum level.
-
Collect the fraction that is enriched in alpha-cedrene. This is typically determined by gas chromatography (GC) analysis of the collected fractions.
-
The distillation is stopped before the higher-boiling components, such as cedrol, begin to distill over.
Table 2: Expected Composition of Cedarwood Oil Fractions after Distillation
| Fraction | Key Components | Approximate Boiling Range (°C at reduced pressure) |
| Light Fraction | Monoterpenes and other low-boiling compounds | < 100 °C at 5 mmHg |
| Cedrene-Rich Fraction | α-Cedrene, β-Cedrene, Thujopsene | 100 - 130 °C at 5 mmHg |
| Cedrol-Rich Fraction | Cedrol, Widdrol, and other sesquiterpene alcohols | > 130 °C at 5 mmHg |
| Note: Boiling points are estimates and will vary with the specific vacuum pressure applied. |
Synthesis of Alpha-Cedrene Epoxide
The epoxidation of alpha-cedrene is typically achieved through the reaction of the alkene functional group with a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[5][7] A chemoenzymatic method utilizing a lipase and hydrogen peroxide has also been described, offering a potentially greener alternative.[8]
Experimental Protocol: Epoxidation of Alpha-Cedrene with Peracetic Acid
This protocol is adapted from a procedure described in US Patent 5,892,062 A.[7]
Objective: To synthesize alpha-cedrene epoxide from an alpha-cedrene-rich fraction.
Materials:
-
(-)-α-cedrene (or a cedrene-rich fraction)
-
Diethyl ether
-
Sodium acetate
-
40% Peracetic acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, charge 500 g (approx. 2.45 mol) of (-)-α-cedrene (or a cedrene-rich fraction), 500 ml of diethyl ether, and 100 g of sodium acetate.
-
Cool the flask in an ice bath to maintain a temperature of 20-25°C.
-
Slowly add 430 g (approx. 2.26 mol of 100% peracetic acid) of 40% peracetic acid dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains between 20-25°C.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic phase.
-
Wash the organic phase sequentially with a saturated sodium bicarbonate solution and then with brine until the washings are neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude alpha-cedrene epoxide.
Table 3: Quantitative Data for the Epoxidation of Alpha-Cedrene
| Parameter | Value | Source |
| Starting Material | 500 g of (-)-α-cedrene (82% purity by GC) | [7] |
| Peracetic Acid (40%) | 430 g | [7] |
| Reaction Temperature | 20-25 °C | [7] |
| Reaction Time | 3 hours (1 hour addition, 2 hours stirring) | [7] |
| Crude Product Yield | 526.5 g | [7] |
| Purity of Crude Product | 78.2% by GC | [7] |
Purification of Alpha-Cedrene Epoxide
The crude product from the epoxidation reaction will contain unreacted starting material, by-products, and residual solvent. Purification is necessary to obtain high-purity alpha-cedrene epoxide. While specific protocols for the purification of alpha-cedrene epoxide are not extensively detailed in the public literature, vacuum distillation is the most probable method for industrial-scale purification, given the boiling point of the compound. For laboratory-scale purification, column chromatography could also be employed.
Experimental Protocol: Purification by Vacuum Distillation
Objective: To purify crude alpha-cedrene epoxide.
Apparatus:
-
Distillation apparatus as described in Section 2.
Procedure:
-
The crude alpha-cedrene epoxide is transferred to a round-bottom flask suitable for vacuum distillation.
-
The system is placed under a high vacuum.
-
The temperature is gradually increased to distill the lower-boiling impurities first.
-
The fraction containing the purified alpha-cedrene epoxide is then collected. The boiling point of alpha-cedrene epoxide is expected to be slightly higher than that of alpha-cedrene.
-
The purity of the collected fractions should be monitored by GC analysis.
Process Visualizations
The following diagrams illustrate the workflow for the isolation of alpha-cedrene epoxide from cedarwood oil and the chemical transformation involved in the epoxidation step.
Caption: Experimental workflow for the isolation of alpha-cedrene epoxide.
Caption: Chemical reaction for the epoxidation of alpha-cedrene.
Conclusion
The isolation of alpha-cedrene epoxide from cedarwood oil is a multi-step process that involves the initial separation of an alpha-cedrene-rich fraction followed by a chemical epoxidation reaction and final purification. This guide provides a framework of detailed protocols based on available literature and standard chemical practices. Researchers and drug development professionals can use this information as a foundation for their work, with the understanding that optimization of each step may be necessary depending on the specific starting material and desired purity of the final product. Further research into more sustainable and efficient methods, such as chemoenzymatic epoxidation and advanced purification techniques, is encouraged.
References
- 1. US5892062A - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0857723B1 - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]
- 4. WO2017215929A1 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Alpha-Cedrene Epoxide
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and potential biological activities of alpha-cedrene epoxide, a significant sesquiterpenoid derivative. The information is curated for professionals in chemical research and drug development.
Chemical Structure and Properties
Alpha-cedrene epoxide is a tricyclic sesquiterpenoid epoxide derived from (-)-α-cedrene, a primary constituent of cedarwood oil. Its molecular formula is C₁₅H₂₄O.[1] The structure is characterized by a strained three-membered oxirane ring fused to the complex cedrane skeleton. This epoxide functional group is highly reactive and serves as a key handle for a variety of chemical transformations.[2]
The IUPAC name for the most common stereoisomer is (1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.0¹,⁵.0⁸,¹⁰]dodecane.[1][3]
Table 1: Physicochemical Properties of Alpha-Cedrene Epoxide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄O | [4] |
| Molecular Weight | 220.35 g/mol | [4] |
| CAS Number | 13567-39-0 | [5] |
| Appearance | Colorless liquid | [1] |
| Odor | Woody, cedar-like | [1] |
| XLogP3 | 3.9 | [4] |
| Topological Polar Surface Area | 12.5 Ų | [3] |
Stereochemistry
The stereochemistry of alpha-cedrene epoxide is a critical aspect, significantly influencing its physical properties, reactivity, and biological activity. The epoxidation of α-cedrene can result in different stereoisomers, and the outcome is highly dependent on the synthetic methodology employed.
The approach of the epoxidizing agent is generally directed to the less sterically hindered face of the double bond in the parent α-cedrene molecule.[2] The choice of reagent and reaction conditions can afford high diastereoselectivity. For instance, enzymatic epoxidation has been reported to yield the desired epoxide with a diastereoisomeric ratio greater than 99:1.[2] The specific spatial arrangement of the epoxide ring relative to the rest of the tricyclic system is crucial for its interaction with biological targets and olfactory receptors.[1]
Synthesis and Experimental Protocols
The primary route to alpha-cedrene epoxide is the direct epoxidation of α-cedrene. Several protocols have been established, with variations in reagents and conditions influencing the stereochemical outcome and yield.
Peroxy Acid Epoxidation
This is a common method for the epoxidation of alkenes.
-
Protocol:
-
Dissolve (-)-α-cedrene in a suitable aprotic solvent, such as dichloromethane or chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, portion-wise while maintaining the temperature. The peroxy acid is typically used in a slight molar excess (1.1-1.2 equivalents).
-
Stir the reaction mixture at low temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy the excess peroxy acid.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure α-cedrene epoxide.
-
Chemoenzymatic Epoxidation
This method offers high stereospecificity under mild reaction conditions.[2]
-
Protocol:
-
Prepare a buffered aqueous solution containing a lipase enzyme.
-
Add α-cedrene to the enzymatic solution.
-
Initiate the reaction by the controlled addition of hydrogen peroxide (e.g., a 30% aqueous solution).
-
Maintain the reaction temperature between 20 °C and 35 °C with constant stirring.[6]
-
Monitor the reaction progress by GC analysis.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate to yield the crude epoxide. This crude product is often of high purity and can sometimes be used in subsequent steps without further purification.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 6. Synthesis method of cedrene cis-diol [re.public.polimi.it]
physical and chemical properties of alpha-cedrene epoxide
An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Cedrene Epoxide
Introduction
Alpha-cedrene epoxide is a naturally derived sesquiterpenoid epoxide that belongs to the cedrane family of organic compounds.[1][2] It is a derivative of alpha-cedrene, a primary constituent of cedarwood oil.[1][3] The presence of the strained three-membered epoxide ring makes it a versatile intermediate in organic synthesis, particularly in the fragrance and pharmaceutical industries.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
Alpha-cedrene epoxide is a colorless to pale yellow liquid with a characteristic woody, cedar-like odor.[3][5] It is classified as a cedrane sesquiterpenoid, composed of three isoprene units forming a C15 skeleton.[1][2]
Physical Properties
The key physical properties of alpha-cedrene epoxide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1][3][6][7][8] |
| Molecular Weight | 220.35 g/mol | [1][3][6][7][8][9] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Odor | Woody, cedar-like | [3] |
| Boiling Point | 264.4 °C to 283 °C at 760 mmHg | [9][10][11][12] |
| Density | ~1.04 g/cm³ | [7][10] |
| Flash Point | 93.89 °C to 98.4 °C | [5][10][11] |
| Refractive Index | 1.493 to 1.531 @ 20.00 °C | [5][11] |
| XLogP3 | 3.9 | [3][6][8][10] |
Chemical Properties and Reactivity
The chemical behavior of alpha-cedrene epoxide is dominated by the reactivity of its epoxide ring. This strained three-membered ring is susceptible to ring-opening reactions with a wide array of nucleophiles, making it a valuable synthetic intermediate.[1]
-
Acid-Catalyzed Ring Opening : Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group. This is followed by nucleophilic attack, leading to the formation of diols.[1][3] The mechanism is considered a hybrid between SN1 and SN2 pathways.
-
Base-Catalyzed Ring Opening : Unlike other ethers, the strained nature of the epoxide allows for cleavage under basic conditions.
-
Reductive Opening : The use of reducing agents, such as lithium aluminum hydride (LiAlH₄), can open the epoxide ring to form specific alcohols. This reaction is crucial for the stereospecific synthesis of valuable derivatives.[1]
-
Synthetic Intermediate : Alpha-cedrene epoxide serves as a key intermediate in the synthesis of high-value molecules for the fragrance industry, such as potent amber odorants.[1][4] For instance, it can be isomerized to cedranone, which is then converted to cedrene cis-diol, a precursor to powerful aroma compounds.[1][13]
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of alpha-cedrene epoxide.
| Spectroscopic Data | Description |
| ¹H NMR | Protons on the epoxide ring typically show diagnostic signals in the chemical shift region of δ 3.0–4.5 ppm. Coupling constants provide information about the relative stereochemistry.[1] |
| Mass Spectrometry (MS) | In Gas Chromatography-Mass Spectrometry (GC-MS), alpha-cedrene epoxide shows a molecular ion peak at m/z 220. The top peak in the mass spectrum is often observed at m/z 205.[6] |
Experimental Protocols
Synthesis of alpha-Cedrene Epoxide
The primary method for synthesizing alpha-cedrene epoxide is through the direct epoxidation of its precursor, α-cedrene.
Method 1: Epoxidation using Peroxy Acids
This method employs common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The stereochemical outcome is dependent on the reagent and reaction conditions, with the peroxy acid generally approaching from the less sterically hindered face of the double bond.[1]
-
Materials : (-)-α-cedrene, peracetic acid, appropriate solvent (e.g., dichloromethane), sodium bicarbonate solution.
-
Procedure :
-
Dissolve (-)-α-cedrene in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of peracetic acid to the cooled mixture while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude (-)-α-cedrene epoxide.
-
Purify the product using column chromatography if necessary.
-
Method 2: Chemoenzymatic Epoxidation
This approach offers high stereospecificity and regioselectivity under mild conditions. A notable patented method utilizes a lipase enzyme with hydrogen peroxide.[1][13]
-
Materials : α-cedrene, lipase enzyme, hydrogen peroxide, buffer solution.
-
Procedure :
-
Disperse α-cedrene in a suitable buffer solution.
-
Add the lipase enzyme to the mixture.
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature between 20°C and 35°C.[13]
-
Stir the reaction until completion, monitoring by GC-MS.
-
The resulting cedrene epoxide can often be used in subsequent steps without extensive purification.[13]
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the principal analytical technique for both qualitative and quantitative analysis of alpha-cedrene epoxide.[1]
-
Sample Preparation : Dilute the sample containing alpha-cedrene epoxide in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
GC Conditions (Typical) :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature : ~250°C.
-
Oven Program : Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 240°C) to separate compounds by their boiling points.
-
-
MS Conditions (Typical) :
-
Ion Source Temperature : ~200-230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Scan Range : 35-400 m/z.
-
-
Data Analysis : Identify alpha-cedrene epoxide by its retention time and the fragmentation pattern in its mass spectrum, comparing it to known standards or library data.
Biological Activities
Research into the biological effects of alpha-cedrene epoxide is ongoing, with many studies focusing on essential oils that contain it as a component.
-
Antimicrobial and Antibacterial Activity : Essential oils containing alpha-cedrene and its derivatives have shown significant growth suppression against Gram-positive bacteria.[1] For example, the essential oil from Cunninghamia lanceolata var. konishii, which contains alpha-cedrene, exhibited strong activity with Minimum Inhibitory Concentration (MIC) values between 31.25 and 62.5 µg/mL.[1] However, specific data on the isolated epoxide is limited.
-
Anti-inflammatory and Antioxidant Properties : Some studies suggest that alpha-cedrene epoxide may possess anti-inflammatory and antioxidant properties, though further research is required to validate these effects for human health applications.[3] The epoxide functional group is known to contribute to the biological activities of various natural products.[14][15]
Visualizations
Synthesis of alpha-Cedrene Epoxide
References
- 1. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 2. NP-MRD: Showing NP-Card for 8-cedrene epoxide (NP0225046) [np-mrd.org]
- 3. Buy alpha-Cedrene epoxide | 13567-39-0 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alpha-cedrene epoxide, 13567-39-0 [thegoodscentscompany.com]
- 6. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. plantaedb.com [plantaedb.com]
- 9. scent.vn [scent.vn]
- 10. alpha-Cedrene epoxide|lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. Synthesis method of cedrene cis-diol [re.public.polimi.it]
- 14. mdpi.com [mdpi.com]
- 15. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to alpha-Cedrene Epoxide (CAS Number: 13567-39-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-cedrene epoxide (CAS No. 13567-39-0) is a sesquiterpenoid derivative belonging to the cedrane chemical class.[1] As the epoxidized form of alpha-cedrene, a primary constituent of cedarwood oil, this compound is of significant interest in the fields of synthetic chemistry, fragrance science, and pharmacology. Its reactive epoxide functional group serves as a versatile handle for the synthesis of a variety of other molecules. Furthermore, emerging research suggests its potential as an antimicrobial agent, making it a candidate for further investigation in drug development. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and putative biological mechanisms of alpha-cedrene epoxide.
Chemical and Physical Properties
Alpha-cedrene epoxide is a colorless to pale yellow liquid with a characteristic woody and ambery odor.[2] Its key physicochemical properties are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O | |
| Molecular Weight | 220.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~264.4 °C at 760 mmHg (estimated) | |
| Density | 0.996–1.007 g/cm³ at 20°C | [2] |
| Flash Point | 93.89 °C (201.00 °F) | [3] |
| Refractive Index | 1.4910–1.5010 at 20°C | [2] |
Table 2: Chromatographic and Spectroscopic Data
| Property | Value | Source(s) |
| Kovats Retention Index (Standard Non-polar) | 1568.7 - 1586 | [4] |
| Kovats Retention Index (Standard Polar) | 1961 - 2007 | [4] |
| Mass Spectrometry (GC-MS, m/z) | Top Peak: 205, 2nd Highest: 220 | [4] |
| ¹H NMR (Predicted) | Protons on the epoxide ring are expected in the δ 3.0–4.5 ppm region. | |
| ¹³C NMR (Predicted) | Carbons of the epoxide ring are expected in the 40-60 ppm region. | [5] |
| Infrared (IR) Spectroscopy (Characteristic Peaks) | Epoxide ring vibrations are typically observed around 1250 cm⁻¹ (symmetric stretch), 950-810 cm⁻¹ (asymmetric stretch), and 880-750 cm⁻¹ (symmetric C-O-C stretch). |
Synthesis of alpha-Cedrene Epoxide
The primary route for the synthesis of alpha-cedrene epoxide is the direct epoxidation of its precursor, alpha-cedrene. This can be achieved through several methods, with the most common being the use of peroxyacids or enzymatic catalysis.
Experimental Protocol: Epoxidation with Peracetic Acid
This protocol is adapted from a patented method for the synthesis of (-)-α-cedrene epoxide.[6]
Materials:
-
(-)-α-Cedrene
-
Diethyl ether
-
Sodium acetate
-
40% Peracetic acid
-
Sodium carbonate solution
-
Water
-
Sodium sulfate
-
Standard laboratory glassware (reflux condenser, thermometer, dropping funnel, stirrer)
Procedure:
-
In a 2 L reactor equipped with a reflux condenser, thermometer, dropping funnel, and stirrer, charge 500 g of (-)-α-cedrene, 500 ml of diethyl ether, and 100 g of sodium acetate.[6]
-
While maintaining the temperature between 20-25°C, add 430 g of 40% peracetic acid dropwise over the course of 1 hour with stirring.[6]
-
After the addition is complete, continue stirring the mixture for an additional 2 hours.[6]
-
Transfer the reaction mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with a sodium carbonate solution and then with water until it is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent (diethyl ether) by distillation under reduced pressure to obtain the crude alpha-cedrene epoxide.[6] The product can be further purified by vacuum distillation.
Chemo-enzymatic Epoxidation
A highly stereospecific and regioselective method for the synthesis of cedrene epoxide involves the use of a lipase enzyme in the presence of hydrogen peroxide. This chemo-enzymatic approach offers a green alternative to traditional chemical oxidation.[4]
General Principle: The lipase acts as a perhydrolase, catalyzing the formation of a peracid from a carboxylic acid and hydrogen peroxide in situ. This peracid then epoxidizes the double bond of alpha-cedrene. This method has been reported to yield the desired cedrene epoxide with a diastereoisomeric ratio greater than 99:1 at temperatures between 20°C and 35°C.[4]
Chemical Reactivity and Synthetic Applications
The strained three-membered ring of alpha-cedrene epoxide makes it susceptible to ring-opening reactions under acidic, basic, or reductive conditions. This reactivity is key to its utility as a synthetic intermediate.
Acid-Catalyzed Ring Opening:
Under acidic conditions, the epoxide oxygen is protonated, forming a good leaving group. Subsequent nucleophilic attack, typically at the more substituted carbon, leads to the formation of diols or other derivatives. This reaction is a cornerstone for the synthesis of various cedrane-based compounds.
Biological Activity and Proposed Mechanism of Action
While research on the specific biological activities of isolated alpha-cedrene epoxide is ongoing, studies on essential oils containing its precursor, alpha-cedrene, and related sesquiterpenoids suggest notable antimicrobial properties, particularly against Gram-positive bacteria.[1] The proposed mechanism of action is multifaceted and likely involves the disruption of the bacterial cell membrane and potential interference with bacterial communication pathways.
Disruption of Bacterial Cell Membrane
The lipophilic nature of sesquiterpenoids allows them to intercalate into the bacterial cell membrane. The presence of the reactive epoxide ring in alpha-cedrene epoxide can further enhance this activity. It is hypothesized that alpha-cedrene epoxide disrupts the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Interference with Quorum Sensing
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Some studies suggest that epoxide-containing compounds can interfere with these signaling pathways, thereby inhibiting the expression of virulence factors and biofilm formation.[7] While not yet demonstrated specifically for alpha-cedrene epoxide, this represents a plausible additional mechanism for its antimicrobial activity.
Conclusion
Alpha-cedrene epoxide is a valuable sesquiterpenoid with established applications in the fragrance industry and significant potential in medicinal chemistry. Its synthesis from the readily available precursor alpha-cedrene is well-documented, and its reactive epoxide functionality allows for a wide range of chemical transformations. The emerging evidence of its antimicrobial properties warrants further investigation into its precise mechanism of action and potential therapeutic applications. This technical guide provides a foundational understanding of alpha-cedrene epoxide for researchers and professionals seeking to explore its properties and applications further.
References
- 1. alpha-Cedrene epoxide|lookchem [lookchem.com]
- 2. Exploiting Quorum Sensing Interfering Strategies in Gram-Negative Bacteria for the Enhancement of Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis method of cedrene cis-diol [re.public.polimi.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP0857723B1 - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]
- 7. Interception of Epoxide ring to quorum sensing system in Enterococcus faecalis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Antimicrobial Studies of Alpha-Cedrene Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-cedrene epoxide, a sesquiterpenoid derivative of alpha-cedrene found in various essential oils, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the preliminary antimicrobial studies related to this compound. While direct quantitative data on the antimicrobial efficacy of isolated alpha-cedrene epoxide is currently limited in publicly available literature, this document synthesizes the existing information from studies on essential oils rich in alpha-cedrene and its derivatives. Furthermore, it details the common synthetic routes for obtaining alpha-cedrene epoxide and outlines standardized experimental protocols for its antimicrobial susceptibility testing. This guide aims to serve as a foundational resource for researchers and professionals in drug development, facilitating further investigation into the antimicrobial potential of alpha-cedrene epoxide.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents from natural and synthetic sources. Sesquiterpenoids, a class of C15 isoprenoids, are widely distributed in the plant kingdom and have demonstrated a broad spectrum of biological activities, including antimicrobial effects. Alpha-cedrene is a prominent sesquiterpene found in the essential oils of cedarwood, juniper, and cypress. Its derivative, alpha-cedrene epoxide, is formed through the epoxidation of the double bond in the alpha-cedrene structure.
The introduction of an epoxide ring is known to alter the biological activity of parent compounds, often enhancing their reactivity and potential for interaction with biological targets.[1] Studies on other epoxidized natural products have indicated that the oxirane ring can play a crucial role in their antibacterial action.[2] This has led to the hypothesis that alpha-cedrene epoxide may possess significant antimicrobial properties. This whitepaper consolidates the available, albeit indirect, evidence for the antimicrobial activity of alpha-cedrene epoxide, presents its synthesis, and provides detailed methodologies for future in-vitro evaluation.
Antimicrobial Activity Data
Direct and specific quantitative data on the antimicrobial activity of isolated alpha-cedrene epoxide is scarce in the current body of scientific literature. However, studies on essential oils containing alpha-cedrene and its derivatives provide preliminary insights into its potential efficacy. It is crucial to note that the antimicrobial effects of these essential oils are a result of the synergistic or additive actions of their various components, and the activity cannot be solely attributed to alpha-cedrene or its epoxide.
Data from Essential Oil Studies
The following table summarizes the antimicrobial activity of essential oils that contain alpha-cedrene, the precursor to alpha-cedrene epoxide. This data is presented to indicate the potential antimicrobial spectrum of related compounds.
| Essential Oil Source | Key Components | Test Organism(s) | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Cunninghamia lanceolata var. konishii (heartwood) | Cedrol (58.3%), α-cedrene (11.8%) , α-terpineol (4.2%), β-cedrene (3.5%) | Gram-positive bacteria & yeast | 31.25 - 62.5 | 42 - 50 | [3] |
| Cedrus atlantica (cedarwood) | δ-cadinene (36.3%), (Z)-β-farnesene (13.8%), viridiflorol (7.3%), himachala-2,4-diene (5.4%), α-cedrene epoxide (1.5%) | Escherichia coli, Bacillus cereus, Bacillus subtilis | 0.4 µL/mL (for E. coli and B. cereus), 0.2 µL/mL (for B. subtilis) | 7.33 - 21.36 (bacteria), 5.44 - 13.67 (yeasts and fungi) | [4] |
Note: The data presented above pertains to the entire essential oil and not to isolated alpha-cedrene epoxide. The observed activity is likely due to a combination of compounds.
Synthesis of Alpha-Cedrene Epoxide
Alpha-cedrene epoxide is primarily synthesized through the epoxidation of alpha-cedrene. Several methods have been reported for this conversion, with the choice of method influencing the stereoselectivity and yield of the product.
Epoxidation using Peroxyacids
A common and well-established method for the epoxidation of alkenes is the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxyacid to the double bond of alpha-cedrene.
Chemoenzymatic Epoxidation
A patented method describes a highly regioselective and stereospecific synthesis of cedrene epoxide using a lipase enzyme in the presence of hydrogen peroxide. This chemoenzymatic approach offers excellent control over the stereochemistry of the product.[1]
Experimental Protocols for Antimicrobial Studies
The following protocols are generalized methodologies for the in-vitro evaluation of the antimicrobial activity of lipophilic compounds like alpha-cedrene epoxide. These should be adapted based on the specific microbial strains and laboratory conditions.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Detailed Steps:
-
Preparation of Alpha-Cedrene Epoxide Stock Solution: Dissolve a known weight of alpha-cedrene epoxide in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to the final required cell density.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of alpha-cedrene epoxide at which no visible growth of the microorganism is observed.
Agar Disk Diffusion Method for Zone of Inhibition
This method is used to assess the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Detailed Steps:
-
Inoculum Preparation and Plating: Prepare a standardized microbial inoculum (0.5 McFarland) and uniformly streak it onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Disk Preparation and Application: Impregnate sterile paper disks with a known concentration of alpha-cedrene epoxide solution. Place the impregnated disks onto the surface of the inoculated agar.
-
Incubation: Incubate the plates under suitable conditions.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Potential Mechanism of Antimicrobial Action
While the exact mechanism of antimicrobial action for alpha-cedrene epoxide has not been elucidated, the lipophilic nature of sesquiterpenoids and the reactivity of the epoxide ring suggest a potential mechanism involving the disruption of microbial cell membranes.
The lipophilic character of alpha-cedrene epoxide would facilitate its partitioning into the lipid bilayer of microbial cell membranes, leading to a loss of membrane integrity and function. This can result in increased permeability and the leakage of essential intracellular components, ultimately causing cell death. Additionally, the electrophilic nature of the epoxide ring could potentially react with nucleophilic groups in cellular macromolecules, such as proteins and enzymes, leading to their inactivation and the disruption of vital cellular processes.
Conclusion and Future Directions
The preliminary evidence from studies on essential oils suggests that alpha-cedrene epoxide is a promising candidate for further antimicrobial research. However, the lack of direct quantitative data on the isolated compound is a significant knowledge gap. Future research should focus on:
-
In-vitro Antimicrobial Susceptibility Testing: Conducting comprehensive studies to determine the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) of pure alpha-cedrene epoxide against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which alpha-cedrene epoxide exerts its antimicrobial effects.
-
Synergy Studies: Evaluating the potential for synergistic interactions between alpha-cedrene epoxide and existing antimicrobial agents.
-
In-vivo Efficacy and Toxicity Studies: Assessing the antimicrobial efficacy and safety of alpha-cedrene epoxide in animal models of infection.
The methodologies and information presented in this technical guide provide a solid foundation for researchers to embark on these future investigations, which are essential to fully elucidate the therapeutic potential of alpha-cedrene epoxide as a novel antimicrobial agent.
References
A Journey Through Chemical Architecture: The Total Synthesis of α-Cedrene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate tricyclic structure of α-cedrene, a prominent sesquiterpene found in cedar oil, has long presented a formidable challenge and an attractive target for synthetic organic chemists. Its unique framework, featuring a spirane center and multiple contiguous stereocenters, has served as a benchmark for the development and validation of novel synthetic methodologies. This technical guide provides a comprehensive historical overview of the key total syntheses of α-cedrene, detailing the evolution of strategic approaches, from early pioneering efforts to more contemporary and efficient routes. Quantitative data is summarized for comparative analysis, key experimental protocols are provided, and synthetic strategies are visualized to offer a deeper understanding of the logic behind each synthesis.
Comparative Analysis of Key α-Cedrene Total Syntheses
The following tables provide a quantitative summary of the landmark total syntheses of α-cedrene, allowing for a direct comparison of their efficiency and complexity.
| Synthesis | Year | Key Strategy | Starting Material(s) | Longest Linear Sequence (Steps) | Overall Yield (%) |
| Stork & Breslow | 1953 | Intramolecular Michael Addition | p-Methylacetophenone | ~15 | Not Reported |
| Corey et al. | 1969 | Intramolecular Aldol Condensation | 3-Methyl-2-cyclohexen-1-one | ~12 | Not Reported |
| Anderson & Powers | 1972 | Biogenetic-type Cyclization | Nerolidol | 2 | Low |
| Breitholle & Fallis | 1976 | Intramolecular Diels-Alder | 1-Methyl-1,3-cyclopentadiene, 3-Penten-2-one | ~8 | ~5 |
| Chen et al. | 1993 | Tandem Radical Cyclization | D-Carvone | ~10 | Not Reported |
| Lee et al. | 1998 | N-Aziridinylimine Radical Cyclization | Cyclohexenone derivative | ~9 | ~10 |
| Kerr & Pauson | 2001 | Intramolecular Khand Annulation | 1-Allyl-3-methylcyclopent-2-en-1-ol | ~7 | ~18 (formal) |
Key Synthetic Strategies and Methodologies
The total synthesis of α-cedrene has been a fertile ground for the application and development of a diverse array of synthetic strategies. The following sections delve into the specifics of some of the most influential approaches.
The Pioneering Work of Stork and Breslow (1953)
The first total synthesis of α-cedrene was a landmark achievement that showcased the power of classical synthetic reactions to construct complex natural products.
Logical Workflow of Stork's Synthesis:
Caption: Stork's linear approach to α-cedrene.
Experimental Protocol: Key Intramolecular Michael Addition
A solution of the Wieland-Miescher ketone analogue in a suitable solvent such as benzene is treated with a catalytic amount of a strong base, for instance, sodium methoxide in methanol. The reaction mixture is typically heated at reflux for several hours to induce the intramolecular Michael addition, leading to the formation of the crucial tricyclic carbon skeleton. After cooling, the reaction is quenched with a proton source, and the product is extracted and purified by chromatography.
Corey's Intramolecular Aldol Approach (1969)
E.J. Corey and his group developed a more convergent and efficient synthesis that utilized an intramolecular aldol condensation as the key ring-forming step.
Logical Flow of Corey's Synthesis:
Caption: Corey's convergent synthesis of α-cedrene.
Experimental Protocol: Intramolecular Aldol Condensation
The spirocyclic diketone precursor is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A non-nucleophilic base, such as potassium tert-butoxide, is added portion-wise at a controlled temperature, often 0 °C, to initiate the intramolecular aldol reaction. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent and purified by column chromatography to yield the tricyclic enone.
Biogenetic-type Cyclization by Anderson and Powers (1972)
Inspired by the proposed biosynthetic pathway of cedrenes, Anderson and Powers demonstrated a remarkable acid-catalyzed cyclization of the acyclic precursor, nerolidol.
Reaction Pathway of the Biogenetic-type Synthesis:
Caption: Anderson's biomimetic approach to α-cedrene.
Experimental Protocol: Acid-Catalyzed Cyclization of Nerolidol
Nerolidol is dissolved in a non-polar solvent like dichloromethane. A strong protic acid, such as trifluoroacetic acid or formic acid, is added dropwise to the solution at low temperature (e.g., -78 °C) to initiate the cyclization cascade. The reaction is typically very fast and is quenched after a short period by the addition of a weak base, such as an aqueous sodium bicarbonate solution. The organic layer is separated, dried, and concentrated. The resulting mixture of products, including α-cedrene, is then separated and purified by preparative gas chromatography or careful column chromatography.
Modern Radical and Pericyclic Approaches
The latter half of the 20th century saw the advent of powerful new synthetic methods, which were quickly applied to the synthesis of α-cedrene, leading to more elegant and efficient routes.
Breitholle and Fallis's Intramolecular Diels-Alder Strategy (1976)
This synthesis employed a [4+2] cycloaddition to construct the bicyclic core of the molecule in a highly stereocontrolled manner. The Diels-Alder reaction proceeded with an approximate yield of 36%.[1]
Chen's Tandem Radical Cyclization (1993)
Chen and coworkers developed a route featuring a tandem radical cyclization to construct the tricyclic skeleton in a single step from a suitably functionalized monocyclic precursor.
Hee-Yoon Lee's N-Aziridinylimine Radical Cyclization (1998)
This innovative approach utilized a tandem radical cyclization of an N-aziridinylimine to stereoselectively form the tricyclo[5.3.1.01,5]undecane core of α-cedrene.[2]
Kerr and Pauson's Intramolecular Khand Annulation (2001)
A formal total synthesis of (±)-α- and β-cedrene was achieved using a highly efficient intramolecular Khand annulation to construct the tricyclic carbon skeleton from a simple monocyclic precursor.[3][4][5][6]
Logical Flow of Modern Synthetic Approaches:
Caption: Key strategies in modern α-cedrene syntheses.
Conclusion
The history of the total synthesis of α-cedrene is a testament to the ingenuity and evolution of organic chemistry. From the classical, lengthy sequences of the mid-20th century to the more elegant and efficient radical and pericyclic reaction-based approaches of recent decades, the challenge of constructing this seemingly simple sesquiterpene has consistently pushed the boundaries of synthetic methodology. Each successful synthesis has not only provided access to this natural product but has also left a lasting legacy of new reactions and strategies that have been applied to countless other complex targets, solidifying α-cedrene's place as a cornerstone in the art and science of total synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.winthrop.edu [chem.winthrop.edu]
- 3. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Methodological & Application
Synthesis of α-Cedrene Epoxide: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – These application notes provide detailed protocols for the synthesis of α-cedrene epoxide, a valuable sesquiterpenoid derivative utilized in the fragrance and pharmaceutical industries. The following sections offer comprehensive experimental procedures, data presentation, and workflow visualizations to guide researchers, scientists, and drug development professionals in the efficient preparation of this target molecule from α-cedrene.
Introduction
Alpha-cedrene, a primary constituent of cedarwood oil, is a tricyclic sesquiterpene that serves as a versatile starting material for the synthesis of various derivatives. Among these, α-cedrene epoxide is of particular interest due to its pleasant woody and amber-like aroma, making it a key ingredient in perfumery.[1] Furthermore, the epoxide functional group provides a reactive site for further chemical transformations, rendering it a useful intermediate in the development of novel bioactive compounds. This document outlines three effective methods for the epoxidation of α-cedrene: oxidation with peracetic acid, chemoenzymatic epoxidation using a lipase, and a general protocol using meta-chloroperoxybenzoic acid (m-CPBA).
Materials and Methods
Materials:
-
(-)-α-Cedrene (purity ≥95%)
-
Peracetic acid (40% in acetic acid)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≥77%)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Hydrogen peroxide (30% w/w)
-
Phenylacetic acid
-
Chloroform
-
Diethyl ether
-
Sodium acetate
-
Sodium carbonate
-
Sodium hydrogen carbonate
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Experimental Protocols
Protocol 1: Epoxidation with Peracetic Acid
This protocol is adapted from a patented industrial process and is noted for its high yield.
Procedure:
-
In a 2-liter stirrer equipped with a reflux condenser, thermometer, and dropping funnel, dissolve 500 g (2.45 mol) of (-)-α-cedrene (82% purity) in 500 ml of diethyl ether.[2]
-
Add 100 g of sodium acetate to the solution.
-
Over a period of 1 hour, add 430 g (2.20 mol) of 40% peracetic acid dropwise to the mixture, maintaining the reaction temperature between 20-25°C.[2]
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.[2]
-
Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium hydrogen carbonate solution until the effervescence ceases, and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-cedrene epoxide.
-
The crude product can be purified by vacuum distillation (b.p. 115-138°C at 2 mmHg) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Protocol 2: Chemoenzymatic Epoxidation
This method offers a greener alternative, employing an enzyme catalyst under mild conditions.[3]
Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.6 mmol of α-cedrene in 10 mL of chloroform.
-
To this solution, add 8.8 mmol of phenylacetic acid and 19.9 mg of immobilized Candida antarctica lipase B (Novozym 435).[4]
-
Initiate the reaction by adding 4.4 mmol of 30% hydrogen peroxide in a single step.[4] The reaction is typically carried out at a controlled temperature between 20°C and 35°C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Wash the filtrate with a saturated sodium hydrogen carbonate solution to remove the carboxylic acid, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting α-cedrene epoxide by column chromatography on silica gel.
Protocol 3: Epoxidation with m-CPBA (General Procedure)
This protocol is a standard laboratory procedure for the epoxidation of alkenes and can be readily applied to α-cedrene.
Procedure:
-
Dissolve 1 mmol of α-cedrene in 20 mL of a chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 1.1 to 1.5 equivalents of m-CPBA in the same solvent.
-
Add the m-CPBA solution dropwise to the stirred α-cedrene solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a 10% sodium sulfite solution, saturated sodium hydrogen carbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes for the different synthesis methods.
| Method | Reagents | Typical Yield | Purity | Reference |
| Peracetic Acid | α-cedrene, peracetic acid, sodium acetate, diethyl ether | ~95% | 94% | [5] |
| Chemoenzymatic | α-cedrene, lipase, H₂O₂, phenylacetic acid, chloroform | 75-99% (for various alkenes) | >99:1 diastereomeric ratio | [3][4] |
| m-CPBA | α-cedrene, m-CPBA, dichloromethane | High (yields vary) | High | General Method |
Characterization Data for α-Cedrene Epoxide:
-
Molecular Formula: C₁₅H₂₄O[1]
-
Molecular Weight: 220.35 g/mol [1]
-
Appearance: Colorless liquid with a woody, cedar-like odor.[1]
-
Boiling Point: 264.4 °C at 760 mmHg[6]
-
¹H NMR: The protons on the epoxide ring are typically observed in the region of δ 3.0–4.5 ppm.[3]
-
¹³C NMR: Characteristic signals for the carbons of the epoxide ring are expected.
-
Mass Spectrometry (GC-MS): Molecular ion peak (M+) at m/z 220.[2]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of α-cedrene epoxide.
References
- 1. Buy alpha-Cedrene epoxide | 13567-39-0 [smolecule.com]
- 2. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. rsc.org [rsc.org]
- 6. alpha-Cedrene epoxide|lookchem [lookchem.com]
Application Note: Epoxidation of α-Cedrene using m-CPBA
Introduction
Alpha-cedrene is a tricyclic sesquiterpene commonly found in the essential oil of cedar trees. Its derivative, α-cedrene epoxide (also known as cedr-8-ene epoxide), is a highly valued compound in the fragrance and flavor industry, prized for its warm, woody, and ambergris-type scent.[1] The epoxidation of the double bond in α-cedrene is a key synthetic transformation to produce this valuable fragrance ingredient. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes, including terpenes like α-cedrene.[2][3] This method is favored for its reliability, stereospecificity, and generally high yields.
The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom from the peroxy acid is transferred to the alkene in a single step.[4][5] This results in a syn-addition, where the epoxide ring is formed on one face of the original double bond.[4] This application note provides a detailed protocol for the synthesis of α-cedrene epoxide from α-cedrene using m-CPBA.
Chemical Reaction and Mechanism
The epoxidation of α-cedrene with m-CPBA involves the transfer of an oxygen atom from the peracid to the double bond of the alkene, forming an epoxide and the byproduct, m-chlorobenzoic acid.
Caption: Chemical transformation of α-cedrene to α-cedrene epoxide.
Experimental Protocol
This protocol outlines the procedure for the epoxidation of α-cedrene on a laboratory scale.
Materials and Reagents:
-
α-Cedrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.
Data Presentation: Reaction Parameters
The following table summarizes the typical quantitative data for the epoxidation of α-cedrene.
| Parameter | Value | Notes |
| Reactants | ||
| α-Cedrene | 1.0 eq | |
| m-CPBA (~77%) | 1.2 eq | A slight excess ensures complete conversion of the starting material. |
| Solvent | ||
| Dichloromethane (DCM) | ~0.1 - 0.2 M | Concentration relative to α-cedrene. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction.[6] |
| Reaction Time | 2 - 4 hours | Monitor by TLC for disappearance of starting material. |
| Workup Reagents | ||
| Sat. NaHSO₃ | As needed | To quench excess m-CPBA. |
| Sat. NaHCO₃ | As needed | To remove m-chlorobenzoic acid byproduct.[6] |
| Expected Yield | ~85 - 95% | Based on yields for similar terpene epoxidations.[7] |
Detailed Procedure
Caption: Experimental workflow for m-CPBA epoxidation of α-cedrene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve α-cedrene in dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.
-
Addition of m-CPBA: In a separate container, dissolve m-CPBA (1.2 equivalents) in a small amount of DCM. Add this solution dropwise to the stirred α-cedrene solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Continue stirring the mixture at 0 °C for approximately one hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the α-cedrene starting material.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add saturated aqueous sodium bisulfite (NaHSO₃) solution to quench any remaining m-CPBA. Stir vigorously for 15-20 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times) to remove the m-chlorobenzoic acid byproduct.[8]
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]
-
Purification: Purify the crude α-cedrene epoxide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[7][8]
Safety Precautions
-
m-CPBA: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[9] It is recommended to use it with caution and behind a safety shield. Avoid grinding or heating the solid.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times. The initial reaction can be exothermic; therefore, slow addition and cooling are crucial for safety and selectivity.[6]
References
- 1. US5892062A - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. recercat.cat [recercat.cat]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Regioselective and Stereospecific Epoxidation of Cedrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrene, a tricyclic sesquiterpene found in the essential oil of cedar, is a valuable chiral building block for the synthesis of more complex molecules with potential applications in the fragrance and pharmaceutical industries. The introduction of an epoxide functionality onto the cedrene scaffold provides a versatile handle for further chemical transformations. This document provides detailed application notes and protocols for the regioselective and stereospecific epoxidation of α-cedrene, focusing on methods that offer high levels of control over the reaction outcome.
Overview of Epoxidation Strategies
The epoxidation of α-cedrene can be achieved through several methods, each with distinct advantages in terms of selectivity, scalability, and environmental impact. The primary strategies discussed herein are:
-
Peroxy Acid Epoxidation: A classic and widely used method for the epoxidation of alkenes. The stereochemical outcome is influenced by the steric hindrance of the substrate and the choice of peroxy acid.
-
Chemoenzymatic Epoxidation: Utilizes a lipase in conjunction with a peroxide source to achieve high regio- and stereoselectivity under mild reaction conditions.
-
Photosensitized Oxygenation: A photochemical method that employs a sensitizer to generate singlet oxygen, which then reacts with the alkene.
-
Catalytic Asymmetric Epoxidation: Employs chiral catalysts to achieve high enantioselectivity, particularly relevant for creating specific stereoisomers.
Data Presentation: Comparison of Epoxidation Methods
The following table summarizes the quantitative data for different epoxidation methods applied to cedrene and related terpenes, providing a basis for method selection.
| Method | Oxidizing Agent | Catalyst/Sensitizer | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Peroxy Acid Epoxidation | Peracetic Acid | - | (-)-α-Cedrene | 78 | Single epimer reported | Not Reported | [1] |
| Peroxy Acid Epoxidation | m-CPBA | - | R-(-)-Carvone | 66 | Not Reported | Not Reported | |
| Chemoenzymatic Epoxidation | Hydrogen Peroxide | Lipase | α-Cedrene | High | >99:1 | Not Reported | [2] |
| Photosensitized Oxygenation | Molecular Oxygen | Ruthenium(II) porphyrin | Cyclohexene | High (Φ=0.6) | Not Applicable | Not Applicable | |
| Catalytic Asymmetric Epoxidation | Sodium Hypochlorite | Jacobsen's Catalyst | Unfunctionalized Alkenes* | High | Not Applicable | >90 | [3][4] |
*Data for a model substrate is provided to illustrate the potential of the method.
Experimental Protocols
Protocol 1: Diastereoselective Epoxidation of (-)-α-Cedrene with Peracetic Acid
This protocol is based on a patented procedure and is suitable for achieving good diastereoselectivity.[1]
Materials:
-
(-)-α-Cedrene
-
Peracetic acid (typically 32-40% in acetic acid)
-
Sodium carbonate (saturated aqueous solution)
-
Sodium sulfite (10% aqueous solution)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (-)-α-cedrene in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of peracetic acid dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite to destroy the excess peroxy acid.
-
Wash the organic layer with a saturated aqueous solution of sodium carbonate to neutralize the acetic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude cedrene epoxide.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Highly Stereospecific Chemoenzymatic Epoxidation of α-Cedrene
This protocol utilizes a lipase to achieve high stereospecificity and is based on a patented method.[2]
Materials:
-
α-Cedrene
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)
-
Hydrogen peroxide (30-35% aqueous solution)
-
A suitable organic solvent (e.g., toluene or hexane)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle with temperature control
Procedure:
-
To a round-bottom flask, add α-cedrene and the organic solvent.
-
Add the immobilized lipase to the mixture.
-
Warm the mixture to a temperature between 20 °C and 35 °C with stirring.
-
Slowly add hydrogen peroxide to the reaction mixture. The addition can be done portion-wise or via a syringe pump to control the reaction rate and temperature.
-
Maintain the reaction at the set temperature and monitor the progress by GC or TLC.
-
Upon completion, filter off the immobilized lipase. The lipase can often be washed and reused.
-
Wash the organic phase with water to remove any residual hydrogen peroxide and buffer salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the cedrene epoxide. This method is reported to be highly selective, potentially eliminating the need for further purification.[2]
Mandatory Visualizations
Caption: Reaction pathways for peroxy acid and chemoenzymatic epoxidation of α-cedrene.
Caption: General experimental workflow for the synthesis and purification of cedrene epoxide.
Discussion of Other Methods
Photosensitized Oxygenation
Photosensitized oxygenation offers an alternative route to cedrene epoxide.[1] This method involves the use of a photosensitizer, such as Rose Bengal or Methylene Blue, which, upon irradiation with light of a suitable wavelength, converts triplet oxygen to the more reactive singlet oxygen. Singlet oxygen then undergoes a [2+2] cycloaddition with the double bond of cedrene to form a dioxetane, which can then be converted to the epoxide. While this method can be highly efficient, the selectivity can be dependent on the choice of sensitizer and reaction conditions.
Catalytic Asymmetric Epoxidation
For applications requiring high enantiopurity, catalytic asymmetric epoxidation is the method of choice. Well-established methods like the Sharpless-Katsuki epoxidation (for allylic alcohols) and the Jacobsen-Katsuki epoxidation (for unfunctionalized alkenes) utilize chiral catalysts to control the stereochemical outcome of the reaction.[3][4][5] In the context of cedrene, which lacks a directing hydroxyl group in proximity to the double bond, a Jacobsen-type catalyst would be more appropriate. These catalysts, typically based on manganese-salen complexes, can achieve high enantiomeric excess for a variety of alkenes.[3][4] While specific protocols for the asymmetric epoxidation of cedrene are not widely reported in the literature, the general principles of the Jacobsen-Katsuki epoxidation can be adapted for this substrate.
Conclusion
The regioselective and stereospecific epoxidation of cedrene is a critical transformation for the synthesis of novel derivatives. The choice of method depends on the desired level of stereocontrol, scalability, and available resources. For high diastereoselectivity, chemoenzymatic epoxidation with lipase and hydrogen peroxide appears to be a superior method, offering a diastereomeric ratio greater than 99:1.[2] Peroxy acid epoxidation provides a more classical and often high-yielding approach, with selectivity dictated by steric factors. For enantioselective synthesis, the exploration of catalytic asymmetric methods like the Jacobsen-Katsuki epoxidation holds significant promise. Researchers and drug development professionals are encouraged to consider these protocols as a starting point for their synthetic endeavors.
References
Application Notes and Protocols for the Lipase-Catalyzed Enzymatic Synthesis of α-Cedrene Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of α-cedrene epoxide, a valuable intermediate in the synthesis of complex molecules. This method utilizes a lipase enzyme for a highly selective and environmentally benign epoxidation reaction.
Introduction
α-Cedrene, a naturally occurring sesquiterpene, can be converted to its corresponding epoxide, a versatile chiral building block for the synthesis of various bioactive compounds and fragrance ingredients. Traditional chemical epoxidation methods often employ harsh peroxy acids, leading to potential side reactions and environmental concerns.[1] The use of lipases as biocatalysts offers a greener and more selective alternative. Specifically, chemoenzymatic methods have demonstrated exceptional levels of stereospecificity and regioselectivity under mild reaction conditions.[1] A patented method highlights a lipase-catalyzed epoxidation of α-cedrene using hydrogen peroxide, achieving a diastereoisomeric ratio greater than 99:1.[1] This approach underscores the potential for developing sustainable and efficient synthetic routes to valuable terpenoid derivatives.
The chemoenzymatic epoxidation process generally involves the in-situ generation of a peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide, catalyzed by a lipase. The peroxy acid then epoxidizes the double bond of the terpene. Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is a widely used and effective catalyst for this transformation.[2][3]
Data Presentation
While specific quantitative data for the lipase-catalyzed epoxidation of α-cedrene is not extensively published in peer-reviewed literature, data from similar terpene epoxidations using Candida antarctica lipase B (Novozym 435) can provide valuable insights into expected outcomes.
| Terpene Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Epoxide Yield (%) | Reference |
| (+)-3-Carene | Novozym 435 | H₂O₂ (30%) | Ethyl Acetate | Ambient | 24 | >99 | 95 | Adapted from[2] |
| R-(+)-Limonene | Novozym 435 | H₂O₂ (30%) | Ethyl Acetate | 40 | <24 | >98 | Not Specified | |
| α-Pinene | Novozym 435 | H₂O₂ (30%) | Isopropanol | 30 | 1.5 | 92.3 | Not Specified | [4] |
| α-Cedrene | Lipase | H₂O₂ | Not Specified | 20-35 | Not Specified | High | High (Diastereomeric ratio >99:1) | [1] |
Experimental Protocols
The following protocols are based on established methods for the lipase-catalyzed epoxidation of terpenes and can be adapted for the synthesis of α-cedrene epoxide.
Protocol 1: Batch Reaction for α-Cedrene Epoxide Synthesis
This protocol describes a batch process for the enzymatic epoxidation of α-cedrene.
Materials:
-
α-Cedrene (substrate)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Hydrogen peroxide (30% aqueous solution)
-
Ethyl acetate (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve α-cedrene (1 mmol) in ethyl acetate (10 mL).
-
Catalyst Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture (e.g., 50 mg).
-
Initiation of Reaction: Slowly add hydrogen peroxide (30% aqueous solution, 1.2 mmol) to the stirred suspension.
-
Reaction Conditions: Maintain the reaction temperature between 20-35°C and stir the mixture for 24-48 hours.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots, quenching with a reducing agent (e.g., sodium sulfite solution), extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed with ethyl acetate and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium sulfite to decompose excess hydrogen peroxide.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure α-cedrene epoxide.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as GC-MS, ¹H NMR, and ¹³C NMR.
Protocol 2: Analytical Monitoring by GC-MS
This protocol outlines a general method for the analysis of the reaction mixture to determine the conversion of α-cedrene and the formation of α-cedrene epoxide.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5 or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium
-
Injection Mode: Split
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Take a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding a small amount of sodium sulfite solution.
-
Dilute the sample with ethyl acetate.
-
Filter through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to α-cedrene and α-cedrene epoxide by comparing their mass spectra with a reference library or by injecting standards.
-
Calculate the percentage conversion of α-cedrene and the relative peak area of the product to estimate the yield.
Visualizations
Caption: Workflow of Lipase-Catalyzed Epoxidation of α-Cedrene.
Caption: Experimental Protocol for α-Cedrene Epoxide Synthesis.
Mechanism of Action
The lipase-catalyzed epoxidation does not proceed via direct insertion of an oxygen atom by the lipase onto the alkene. Instead, the lipase facilitates the formation of a peroxy acid which acts as the oxidizing agent.
-
Perhydrolysis: The lipase catalyzes the reaction between hydrogen peroxide and a carboxylic acid (which can be the solvent, like ethyl acetate, or an added co-solvent) to form a peroxycarboxylic acid intermediate.
-
Epoxidation: The in-situ generated peroxycarboxylic acid then epoxidizes the double bond of α-cedrene in a concerted mechanism, known as the Prilezhaev reaction.
This chemoenzymatic cascade allows for the use of the stable and safe oxidant, hydrogen peroxide, under mild conditions. The stereoselectivity of the reaction is a key advantage, often leading to a single, desired stereoisomer in high purity.[1]
References
- 1. Direct epoxidation in Candida antarctica lipase B studied by experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis for the Qualitative Assessment of Alpha-Cedrene Epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-cedrene epoxide (C₁₅H₂₄O, MW: 220.35 g/mol ) is a sesquiterpenoid derivative found in various essential oils and is also a valuable synthetic intermediate.[1][2] Its unique chemical structure contributes to the aromatic profile of many natural products and serves as a precursor in the synthesis of other complex molecules.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the qualitative and quantitative assessment of alpha-cedrene epoxide due to its high resolution in separating volatile compounds and its ability to provide structural information for definitive identification.[1] This application note provides a detailed protocol for the qualitative analysis of alpha-cedrene epoxide using GC-MS, including sample preparation, instrumental parameters, and data interpretation.
Principle
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample containing alpha-cedrene epoxide is first vaporized and separated from other components based on boiling point and polarity as it passes through a GC column. The separated molecules then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint for identification. Qualitative identification is achieved by comparing the analyte's retention time and mass spectrum with those of a known standard or with data from established spectral libraries like NIST.[1][4]
Experimental Protocols
Protocol 1: Preparation of Alpha-Cedrene Epoxide Standard
A standard of alpha-cedrene epoxide can be prepared through the direct epoxidation of its precursor, alpha-cedrene.
Materials:
-
(-)-α-Cedrene
-
Diethyl ether
-
Sodium acetate
-
40% Peracetic acid
-
2% Sodium carbonate solution
-
Water
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dissolve (-)-α-Cedrene in diethyl ether.
-
Add sodium acetate to the solution.
-
Slowly add 40% peracetic acid to the mixture at a controlled temperature of 20-25 °C over 1 hour.[5]
-
After the addition is complete, continue stirring for an additional 2 hours.[5]
-
Work up the reaction mixture to isolate the crude product.
-
The organic product can be washed with a 2% sodium carbonate solution and water until neutral.[5]
-
Further purification can be achieved by recrystallization from a solvent like cyclohexane to yield crystalline alpha-cedrene epoxide.[5]
-
Confirm the purity of the synthesized standard using GC-MS prior to its use for qualitative assessment.
Note: Chemoenzymatic methods using lipase and hydrogen peroxide can also be employed for a highly stereospecific synthesis.[3]
Protocol 2: GC-MS Analysis
This protocol outlines the instrumental conditions for the analysis of a prepared standard or an extracted sample.
Instrumentation:
-
A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975 MS).[6]
GC-MS Parameters: The following table summarizes typical GC-MS parameters for the analysis of alpha-cedrene epoxide.[1]
| Parameter | Typical Value/Condition | Purpose |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | Separation of semi-polar volatile compounds.[1] |
| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness | Provides high-resolution separation.[1] |
| Carrier Gas | Helium | Inert carrier gas for analyte transport. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for separation efficiency. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Splitless or Split (e.g., 50:1) | Mode depends on sample concentration. |
| Oven Program | Initial: 60°C, hold for 2 min; Ramp: 4°C/min to 240°C; Hold: 5 min | Temperature gradient to separate compounds by boiling point.[5] |
| MS Source Temp. | 230 °C | Maintains ions in the gas phase. |
| MS Quad Temp. | 150 °C | Focuses and filters ions. |
| Ionization Energy | 70 eV | Standard energy for electron impact ionization. |
| Mass Scan Range | 35-400 m/z | Covers the expected mass range of the molecular ion and fragments. |
| Solvent Delay | 3-5 min | Prevents the solvent peak from saturating the detector. |
Data Presentation and Interpretation
Qualitative identification of alpha-cedrene epoxide relies on two key pieces of data: the retention index and the mass spectrum.
Physicochemical and Retention Data
The following table summarizes key properties and chromatographic data for alpha-cedrene epoxide.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O | [2] |
| Molecular Weight | 220.35 g/mol | [4] |
| Boiling Point | 264.4 °C at 760 mmHg | [2] |
| Kovats RI (Standard Non-polar) | 1568 - 1586 | [4] |
| Kovats RI (Standard Polar) | 1961 - 2007 | [4] |
Mass Spectral Data
The mass spectrum of alpha-cedrene epoxide is characterized by its molecular ion peak and a specific fragmentation pattern. The molecular ion (M+) peak is expected at m/z 220.[4] Fragmentation often involves the loss of small neutral groups.
| m/z Value | Interpretation | Relative Abundance |
| 220 | Molecular Ion [M]⁺ | Moderate |
| 205 | [M - CH₃]⁺ (Loss of a methyl group) | High (Often the base peak)[4] |
| 161 | Characteristic sesquiterpene fragment [C₁₂H₁₇]⁺ | Moderate[6] |
| 119 | Further fragmentation | Moderate |
The identification is confirmed by matching the acquired mass spectrum and retention index against a reference standard or a reliable spectral database, such as the NIST library.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the qualitative GC-MS analysis of alpha-cedrene epoxide.
Caption: Workflow for the qualitative GC-MS analysis of alpha-cedrene epoxide.
Logical Fragmentation Pathway
This diagram shows the logical relationship of the primary fragmentation of the alpha-cedrene epoxide molecular ion.
Caption: Primary fragmentation scheme for alpha-cedrene epoxide in EI-MS.
References
- 1. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 2. alpha-Cedrene epoxide|lookchem [lookchem.com]
- 3. Synthesis method of cedrene cis-diol [re.public.polimi.it]
- 4. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0857723B1 - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]
- 6. acp.copernicus.org [acp.copernicus.org]
Application Notes and Protocols for the Spectroscopic Analysis of Alpha-Cedrene Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for alpha-cedrene epoxide, a significant sesquiterpenoid derivative. The information is intended to support research and development activities where the identification and characterization of this compound are crucial.
Introduction to Alpha-Cedrene Epoxide
Alpha-cedrene epoxide is a tricyclic sesquiterpenoid derived from the epoxidation of alpha-cedrene, a major component of cedarwood oil. Its rigid polycyclic structure and the presence of an epoxide ring make it a valuable chiral building block and an interesting target for stereoselective synthesis. Accurate spectroscopic data is paramount for its unambiguous identification and for monitoring its transformations in chemical and biological systems.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Note: Despite a thorough literature search, a complete and officially published experimental dataset for the ¹H and ¹³C NMR of alpha-cedrene epoxide could not be located. The tables below are structured to present such data clearly and can be populated once reliable experimental values are obtained. Predicted data exists in some databases but is not a substitute for experimental verification.
¹H NMR Spectral Data of Alpha-Cedrene Epoxide
The proton NMR spectrum of alpha-cedrene epoxide is expected to show distinct signals for the methyl groups and the protons in the polycyclic system. The protons on the carbon atoms of the epoxide ring are anticipated to appear in a characteristic downfield region.
| Proton (¹H) Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in searched literature |
¹³C NMR Spectral Data of Alpha-Cedrene Epoxide
The carbon-13 NMR spectrum provides information on all 15 carbon atoms in the alpha-cedrene epoxide molecule. The carbon atoms of the epoxide ring are expected to have characteristic chemical shifts.
| Carbon (¹³C) Position | Chemical Shift (δ, ppm) |
| Data not available in searched literature |
Experimental Protocols
The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of alpha-cedrene epoxide. This protocol is based on standard methodologies for the analysis of sesquiterpenoids.
Protocol: NMR Spectroscopic Analysis of Alpha-Cedrene Epoxide
1. Sample Preparation
-
a. Accurately weigh approximately 5-10 mg of purified alpha-cedrene epoxide.
-
b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent may vary depending on the sample's solubility.
-
c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
-
d. Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup
-
a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
b. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
c. Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.
3. ¹H NMR Data Acquisition
-
a. Acquire a standard one-dimensional ¹H NMR spectrum.
-
b. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
c. A relaxation delay of 1-2 seconds between scans is recommended.
4. ¹³C NMR Data Acquisition
-
a. Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
b. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a larger number of scans for adequate signal intensity (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
c. A relaxation delay of 2-5 seconds is generally used.
5. 2D NMR Experiments (for structural assignment)
-
a. To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in stereochemical assignments.
-
6. Data Processing and Analysis
-
a. Apply Fourier transformation to the acquired free induction decays (FIDs).
-
b. Phase correct the spectra and perform baseline correction.
-
c. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
d. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
-
e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
f. Assign all signals in the ¹H and ¹³C NMR spectra with the aid of the 2D NMR data.
Synthesis Workflow of Alpha-Cedrene Epoxide
Alpha-cedrene epoxide is typically synthesized via the epoxidation of alpha-cedrene. The following diagram illustrates this common synthetic route.
Caption: Synthesis of alpha-cedrene epoxide from alpha-cedrene.
Application Notes and Protocols for Spectroscopic Confirmation of Epoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common spectroscopic techniques for the structural confirmation of epoxides, a critical functional group in various research and industrial applications, including drug development. The accompanying protocols offer generalized methodologies for utilizing these techniques.
Introduction to Epoxide Characterization
Epoxides, also known as oxiranes, are three-membered cyclic ethers. Their strained ring structure makes them highly reactive and valuable synthetic intermediates. Confirmation of the epoxide functionality and determination of its stereochemistry are crucial steps in chemical synthesis and drug development. Spectroscopic methods provide a non-destructive and highly informative approach to elucidate the structure of these compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including epoxides. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the atoms within the epoxide ring.
¹H NMR Spectroscopy
Protons on the epoxide ring typically resonate in a distinct region of the ¹H NMR spectrum due to the ring strain and the electronegativity of the oxygen atom.
Key Features:
-
Chemical Shift: Protons attached to the carbons of the epoxide ring generally appear in the range of 2.5 to 3.5 ppm .[1][2] This is slightly upfield compared to protons on carbons adjacent to an ether oxygen in an acyclic system.
-
Coupling Constants: The coupling constants between protons on the epoxide ring can provide information about their relative stereochemistry (cis or trans).
-
Diastereotopic Protons: In chiral or prochiral molecules, the methylene protons of an epoxide can be diastereotopic, leading to more complex splitting patterns.[1]
¹³C NMR Spectroscopy
The carbon atoms of the epoxide ring also exhibit characteristic chemical shifts.
Key Features:
-
Chemical Shift: Epoxide carbons typically resonate in the range of 40 to 60 ppm .[3] This is at a higher field (more shielded) compared to carbons in acyclic ethers (50-80 ppm) due to the effects of ring strain.[1][4]
Quantitative NMR (qNMR)
¹H NMR can be used for the quantitative determination of epoxide concentrations in samples by integrating the signals corresponding to the epoxide protons against a known internal standard.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of the epoxide functional group by detecting its characteristic vibrational modes.
Key Features:
-
C-O-C Asymmetric Stretch: An intense absorption band is typically observed in the 950-810 cm⁻¹ region.[7]
-
Ring Breathing (Symmetric Stretch): A band in the range of 1280–1230 cm⁻¹ is characteristic of the symmetric stretching of the epoxide ring.[7]
-
C-O Symmetric Stretch: Another characteristic intense peak appears in the 880–750 cm⁻¹ range.[7]
-
The absence of strong absorptions for hydroxyl (O-H, ~3200-3600 cm⁻¹) and carbonyl (C=O, ~1650-1800 cm⁻¹) groups can further support the presence of an epoxide.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the epoxide and its fragmentation pattern, which can aid in structural confirmation.
Key Features:
-
Molecular Ion: The molecular ion peak (M⁺) may be observed, though it can be weak. Chemical ionization (CI) is a softer ionization technique that often yields a more abundant protonated molecular ion ([M+H]⁺), which is useful for determining the molecular weight.[10]
-
Fragmentation: Epoxides undergo characteristic fragmentation patterns, often involving cleavage of the C-C bond of the oxirane ring.[11] The fragmentation can be influenced by the substituents on the ring.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of the epoxide.[12][13] This technique is considered the "gold standard" for structural elucidation.
Key Requirement:
-
A high-quality single crystal of the epoxide is necessary for analysis. Crystal growth can be a challenging and time-consuming step.
Quantitative Data Summary
The following tables summarize the characteristic quantitative data for the spectroscopic analysis of epoxides.
Table 1: ¹H NMR Chemical Shifts for Epoxide Protons
| Proton Environment | Chemical Shift (δ, ppm) |
| Protons on epoxide ring | 2.5 - 3.5[1][2] |
| Epoxides from lipid oxidation | 2.90 - 3.24[5][6] |
| Diepoxides | 3.00, 3.09, 3.14[2] |
| Triepoxides | 3.00, 3.16, 3.21[2] |
Table 2: ¹³C NMR Chemical Shifts for Epoxide Carbons
| Carbon Environment | Chemical Shift (δ, ppm) |
| Carbons in epoxide ring | 40 - 60[3] |
| Epoxide carbons (general) | 45 - 55[4] |
| Epoxide carbons in epoxidized oils | 40 - 70[8] |
Table 3: IR Absorption Frequencies for Epoxides
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-O-C Asymmetric Stretch | 950 - 810[7] | Strong |
| Ring Breathing (Symmetric Stretch) | 1280 - 1230[7] | Medium to Strong |
| C-O Symmetric Stretch | 880 - 750[7] | Strong |
| C-H Stretch of the ring | ~3050 | Medium |
Experimental Protocols
Protocol 1: NMR Analysis of Epoxides
1. Sample Preparation:
- For ¹H NMR: Dissolve 5-25 mg of the purified epoxide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean 5 mm NMR tube.
- For ¹³C NMR: A higher concentration is generally required due to the lower natural abundance of ¹³C. Aim for a saturated solution, dissolving as much sample as possible (e.g., 0.2 to 0.3 millimoles) in 0.7 mL of the deuterated solvent.
- Ensure the solution is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Cap the NMR tube securely.
2. Instrument Parameters (General Guidance):
- ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical spectral width: -2 to 12 ppm.
- Number of scans: 8-16 for a reasonably concentrated sample.
- Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure accurate integration for quantitative analysis.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical spectral width: 0 to 220 ppm.
- Number of scans: May range from several hundred to several thousand depending on the sample concentration.
- Inverse-gated decoupling can be used for quantitative ¹³C NMR to suppress the Nuclear Overhauser Effect (NOE).
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- Integrate the peaks of interest. For ¹H NMR, the relative integrals can be used to determine the ratio of different protons in the molecule.
Protocol 2: FTIR Analysis of Epoxides
1. Sample Preparation:
- Liquids: A drop of the neat liquid can be placed between two KBr or NaCl plates to form a thin film.
- Solids: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, dissolve the solid in a volatile solvent, deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.
- Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest method.
2. Data Acquisition:
- Record a background spectrum of the empty sample holder (or clean ATR crystal).
- Place the sample in the instrument.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis:
- Identify the characteristic absorption bands for the epoxide functional group as listed in Table 3.
- Compare the obtained spectrum with reference spectra if available.
Protocol 3: Mass Spectrometry Analysis of Epoxides
1. Sample Preparation:
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, dichloromethane) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.
2. Ionization and Analysis:
- Electron Ionization (EI): Suitable for volatile and thermally stable epoxides. The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).
- Chemical Ionization (CI): A softer ionization technique that is useful for obtaining a more prominent molecular ion peak. Methane or isobutane is commonly used as the reagent gas.[10]
- Electrospray Ionization (ESI): Ideal for less volatile or thermally labile epoxides, often coupled with liquid chromatography (LC-MS).
3. Data Interpretation:
- Identify the molecular ion peak or the protonated molecular ion peak to determine the molecular weight.
- Analyze the fragmentation pattern to identify characteristic losses and fragment ions that are consistent with the proposed epoxide structure.
Protocol 4: Single-Crystal X-ray Crystallography of Epoxides
1. Crystal Growth:
- This is the most critical and often the most challenging step. The goal is to obtain a single, well-ordered crystal with dimensions of approximately 0.1-0.3 mm.
- Common methods include:
- Slow Evaporation: Dissolve the purified epoxide in a suitable solvent in which it is moderately soluble. Cover the container with a perforated film (e.g., Parafilm with small holes) and allow the solvent to evaporate slowly over several days to weeks in an undisturbed location.[1]
- Vapor Diffusion: Place a concentrated solution of the epoxide in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the epoxide is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the epoxide solution, reducing its solubility and promoting crystal growth.
- Slow Cooling: Prepare a saturated solution of the epoxide in a suitable solvent at an elevated temperature. Slowly cool the solution to allow for the gradual formation of crystals.
2. Crystal Mounting:
- Carefully select a single, well-formed crystal under a microscope.
- Mount the crystal on a suitable holder, such as a glass fiber or a cryo-loop, using a small amount of cryo-protectant oil or grease.[6]
3. Data Collection:
- Mount the crystal on the goniometer head of the single-crystal X-ray diffractometer.
- Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
- An intense beam of monochromatic X-rays is directed at the crystal.
- The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector. A complete dataset consists of measuring the intensities and positions of thousands of reflections.
4. Structure Solution and Refinement:
- The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
- The initial positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods).
- The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly accurate three-dimensional structure of the epoxide molecule.[12]
Visualizations
References
- 1. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. youtube.com [youtube.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid-Catalyzed Ring-Opening Reactions of Alpha-Cedrene Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-cedrene, a major sesquiterpene component of cedarwood oil, is a valuable renewable feedstock for the synthesis of fine chemicals and pharmaceutical intermediates. Its derivative, alpha-cedrene epoxide, serves as a versatile building block for the stereoselective introduction of functional groups. Acid-catalyzed ring-opening reactions of alpha-cedrene epoxide provide access to a variety of rearranged and functionalized cedrane skeletons, including valuable fragrance compounds and potential precursors for drug development.
This document provides detailed application notes and experimental protocols for the acid-catalyzed ring-opening reactions of alpha-cedrene epoxide, focusing on the formation of cedranediols and the isomerization to cedranone.
Reaction Pathways and Mechanisms
The acid-catalyzed ring-opening of alpha-cedrene epoxide proceeds via protonation of the epoxide oxygen, forming a highly reactive oxonium ion. The subsequent nucleophilic attack or rearrangement is dictated by the nature of the acid (Brønsted or Lewis) and the reaction conditions. Two primary pathways are observed:
-
Hydrolysis to Cedranediols: In the presence of a Brønsted acid in an aqueous medium, the protonated epoxide undergoes nucleophilic attack by water. This reaction typically yields a mixture of epimeric diols. The regioselectivity of the attack is influenced by the stability of the resulting carbocation-like transition state, favoring attack at the more substituted carbon (SN1-like).
-
Isomerization to Cedranone: Under anhydrous conditions with a Brønsted or Lewis acid, the epoxide can undergo a stereospecific rearrangement to form cedranone, a valuable ketone intermediate. This transformation involves a formal hydride shift.
A schematic of these pathways is presented below.
Application Notes and Protocols: Base-Catalyzed Epoxide Ring-Opening Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of base-catalyzed epoxide ring-opening reactions, a cornerstone of modern organic synthesis. The following sections detail the underlying mechanisms, provide quantitative data for various reaction systems, offer detailed experimental protocols for key transformations, and illustrate the application of this versatile reaction in drug development.
Core Principles of Base-Catalyzed Epoxide Ring-Opening
Base-catalyzed epoxide ring-opening reactions are fundamental transformations that proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction, allowing for cleavage even with moderately strong nucleophiles.
Mechanism: The reaction is initiated by the attack of a strong nucleophile on one of the electrophilic carbon atoms of the epoxide. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The reaction proceeds through a transition state where the nucleophile is forming a new bond as the carbon-oxygen bond of the epoxide is breaking. The resulting intermediate is an alkoxide, which is subsequently protonated in a separate work-up step to yield the final alcohol product.[1][2]
Regioselectivity: In cases of unsymmetrical epoxides, the incoming nucleophile will preferentially attack the less sterically hindered carbon atom. This regioselectivity is a hallmark of the SN2 mechanism and is a key consideration in synthetic planning.[2][3] For example, the reaction of 1,2-epoxypropane with an alkoxide will yield a product where the nucleophile has added to the primary carbon.[1]
Stereoselectivity: The base-catalyzed ring-opening of epoxides is a stereospecific reaction. The backside attack of the nucleophile results in a complete inversion of the stereocenter at the point of substitution. This predictable stereochemical outcome is highly valuable in the synthesis of complex chiral molecules.[1]
Quantitative Data on Regio- and Stereoselectivity
The following tables summarize quantitative data for the base-catalyzed ring-opening of various epoxides with different nucleophiles, highlighting the regioselectivity and, where applicable, the stereoselectivity of the reactions.
Table 1: Regioselectivity of Nucleophilic Attack on Unsymmetrical Epoxides
| Epoxide | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Major Regioisomer | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| Propylene Oxide | Sodium Methoxide | - | Methanol | 25 | Attack at C1 | >95:5 | 90 | [1] |
| Styrene Oxide | Sodium Azide | - | Water (pH 9.5) | 30 | Attack at C2 (benzylic) | >95:5 | 92 | |
| 1,2-Epoxybutane | Thiophenol | - | Water | 70 | Attack at C1 | >98:2 | 87 | [4] |
| Isobutylene Oxide | Methanol | Sn-Beta | - | 60 | Terminal Alcohol | >99:1 | - | [5] |
| Epichlorohydrin | Methanol | Sn-Beta | - | 60 | Terminal Ether | ~97:3 | - | [5] |
Table 2: Stereoselectivity in the Ring-Opening of Cyclohexene Oxide
| Nucleophile | Base/Catalyst | Solvent | Product | Stereochemistry | Enantiomeric Excess (ee) | Reference |
| Phenyllithium | Chiral Schiff Base | Hexane | (1S,2R)-Phenylcyclohexanol | trans | up to 67% | |
| Lithium Aluminum Hydride | - | Diethyl Ether | trans-2-Methylcyclohexanol | trans | - |
Experimental Protocols
General Procedure for the Base-Catalyzed Ring-Opening of an Epoxide with an Amine
This protocol describes a general method for the synthesis of β-amino alcohols, which are important intermediates in the synthesis of many pharmaceuticals.
Materials:
-
Epoxide (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Yttrium (III) chloride (YCl₃) (catalyst, ~5 mol%)
-
Solvent (e.g., acetonitrile, or solvent-free)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the epoxide (1.0 equiv) and the amine (1.0-1.2 equiv).
-
If using a solvent, add the appropriate volume of solvent (e.g., acetonitrile, 2-3 mL per mmol of epoxide). For a solvent-free reaction, proceed to the next step.
-
Add yttrium (III) chloride (~5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.[6]
Synthesis of (S)-(-)-Propranolol via Asymmetric Epoxide Ring-Opening
This protocol details the enantioselective synthesis of the β-blocker (S)-(-)-Propranolol, highlighting the use of a chiral catalyst to achieve high enantiomeric excess.[7]
Materials:
-
(±)-1-(1-Naphthyloxy)-2,3-epoxypropane (1.0 equiv, e.g., 1.6 g, 8 mmol)
-
L-(+)-Tartaric acid (1.0 equiv, 1.2 g, 8 mmol)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.5 equiv, 2.37 g, 4 mmol)
-
Isopropylamine (2.0 equiv, 1.2 mL, 16 mmol)
-
Dimethyl sulfoxide (DMSO) (20 mL)
-
Dichloromethane
-
10% Aqueous Sodium Hydroxide
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a suitable reaction vessel, dissolve (±)-1-(1-naphthyloxy)-2,3-epoxypropane (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and zinc nitrate hexahydrate (2.37 g, 4 mmol) in DMSO (20 mL).
-
Stir the mixture for 15 minutes at ambient temperature.
-
Add isopropylamine (1.2 mL, 16 mmol) to the reaction mixture and continue stirring at ambient temperature for 24 hours.
-
After 24 hours, cool the reaction mixture and filter the resulting solid.
-
Wash the solid with dichloromethane.
-
Treat the solid with 10% aqueous sodium hydroxide solution (10 mL) and extract with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (5 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(-)-propranolol. The product can be further purified by recrystallization.[7]
Applications in Drug Development
The base-catalyzed ring-opening of epoxides is a powerful tool in the synthesis of a wide range of pharmaceuticals. The ability to introduce new functional groups with high regio- and stereocontrol makes this reaction invaluable in the construction of complex molecular architectures.
-
β-Blockers (e.g., Propranolol): As detailed in the protocol above, the synthesis of propranolol and other β-blockers often involves the key step of opening a glycidyl ether precursor with an amine. The stereochemistry of the resulting amino alcohol is crucial for the drug's therapeutic activity.[7][8][9]
-
Anticoagulants (e.g., Rivaroxaban): The synthesis of the oral anticoagulant Rivaroxaban can involve the ring-opening of a chiral epoxide intermediate with an aniline derivative. This reaction establishes a key stereocenter in the final drug molecule.[10]
-
Antifungals (e.g., Posaconazole): The complex structure of the antifungal agent Posaconazole is assembled through a convergent synthesis that utilizes multiple stereospecific reactions. While not a direct base-catalyzed opening, the synthesis often involves the use of chiral epoxide building blocks that are themselves prepared and manipulated using principles related to epoxide chemistry.
-
Alkaloids and Terpenoids: The synthesis of various natural products, including alkaloids and terpenoids, frequently employs base-catalyzed epoxide ring-opening reactions to install key functional groups and stereocenters.[11]
Visualizing Mechanisms and Workflows
General Mechanism of Base-Catalyzed Epoxide Ring-Opening
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. research.vu.nl [research.vu.nl]
- 4. arkat-usa.org [arkat-usa.org]
- 5. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 6. mdpi.com [mdpi.com]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Ring-hydroxylated propranolol: synthesis and beta-receptor antagonist and vasodilating activities of the seven isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 11. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
α-Cedrene Epoxide: A Versatile Chiral Intermediate in the Synthesis of Complex Molecules
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Cedrene, a tricyclic sesquiterpene found predominantly in cedarwood oil, serves as a readily available and cost-effective chiral starting material for the synthesis of a variety of complex molecules. Its derivative, α-cedrene epoxide, is a key chiral intermediate that allows for the stereoselective introduction of functional groups, making it a valuable building block in natural product synthesis and the development of novel bioactive compounds. The strained epoxide ring provides a handle for a range of chemical transformations, including nucleophilic ring-opening and isomerization reactions, leading to the formation of intricate molecular architectures with high stereocontrol. This document provides an overview of the applications of α-cedrene epoxide in synthesis, along with detailed experimental protocols for its preparation and subsequent transformations.
Synthesis of α-Cedrene Epoxide
The epoxidation of α-cedrene can be achieved through several methods, with the choice of reagent and conditions influencing the stereochemical outcome. Both chemical and enzymatic methods have been successfully employed.
Chemoenzymatic Epoxidation
A highly stereospecific method for the synthesis of α-cedrene epoxide involves the use of a lipase in the presence of hydrogen peroxide. This biocatalytic approach offers excellent regio- and stereoselectivity.[1]
Table 1: Chemoenzymatic Epoxidation of α-Cedrene
| Parameter | Value |
| Enzyme | Lipase |
| Oxidant | Hydrogen Peroxide |
| Temperature | 20–35 °C |
| Stereoselectivity | High |
| Purification | Used as is for the next step |
Chemical Epoxidation with Peroxyacids
Traditional chemical epoxidation using peroxyacids, such as peracetic acid, is also a common method for the synthesis of α-cedrene epoxide.
Table 2: Chemical Epoxidation of α-Cedrene
| Reagent | Conditions | Yield | Reference |
| Peracetic Acid | Diethyl ether, Sodium acetate, 20-25 °C, 3 h | 93% | [2] |
Applications of α-Cedrene Epoxide in Synthesis
The reactivity of the epoxide ring in α-cedrene epoxide makes it a versatile intermediate for the synthesis of various cedrane-type sesquiterpenoids and other complex molecules.
Synthesis of cis-Cedrane-8,9-diol
A significant application of α-cedrene epoxide is its use as a precursor for the synthesis of cis-cedrane-8,9-diol, a key intermediate for the powerful amber odorant, cis-cedrene acetonide.[2] The synthesis involves a two-step process starting from α-cedrene epoxide: stereospecific isomerization to cedranone followed by further transformations.
References
Application Note 1: Advanced Delivery Systems for Controlled Fragrance Release
This document provides detailed application notes and protocols for advanced fragrance formulation and perfumery. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific principles and methodologies underlying modern fragrance design, delivery, and analysis.
The ephemeral nature of volatile fragrance compounds presents a significant challenge in product formulation. Advanced delivery systems, particularly microencapsulation, are employed to protect fragrance molecules, enhance their stability, and control their release over time.[1][2][3][4] Encapsulation technologies convert liquid fragrance droplets into microscopic solid particles by coating them with a protective shell, typically a polymer.[1][5] This approach offers numerous advantages, including protection from environmental factors like light, heat, and oxidation, thereby extending shelf life and ensuring fragrance integrity until the moment of use.[1][3][4]
The release of the encapsulated fragrance can be triggered by various stimuli, making these systems highly functional.[6][7][8] Common release mechanisms include:
-
Mechanical Rupture: Pressure or friction breaks the capsule shell, releasing the fragrance. This is widely used in textile applications.[2][6]
-
Moisture Activation: The capsule swells or dissolves in the presence of water or sweat.[6]
-
Temperature Changes: Heat can increase the diffusion rate through the capsule wall or melt the shell material.[9]
-
pH Shift: A change in pH can cause the hydrolysis of bonds in the capsule wall, leading to fragrance release.[7]
These technologies enable the creation of "smart" formulations where the fragrance is delivered at a desired time and rate, significantly enhancing the consumer experience.[6]
Data Presentation: Comparison of Fragrance Encapsulation Technologies
The selection of an encapsulation method depends on the fragrance properties, the intended application, and the desired release profile.
| Technology | Shell Material (Examples) | Typical Particle Size | Core Loading (%) | Release Mechanism | Key Advantages |
| Spray Drying | Maltodextrin, Gum Arabic | 10 - 100 µm | 20 - 50% | Diffusion, Dissolution | Cost-effective, well-established, good for water-soluble shells. |
| Interfacial Polymerization | Polyurea, Polyurethane | 1 - 1000 µm | 60 - 85% | Mechanical Rupture | High payload, strong/impermeable shell, suitable for reactive cores. |
| Coacervation | Gelatin, Chitosan | 20 - 500 µm | 50 - 90% | Rupture, pH, Temp. | High core loading, suitable for sensitive core materials. |
| Sol-Gel Encapsulation | Silica (SiO₂) | 1 µm - several mm | 10 - 40% | Diffusion | High thermal stability, versatile for liquid and solid cores.[1] |
Protocol 1: Preparation of Fragrance Microcapsules via Interfacial Polymerization
This protocol describes a general method for encapsulating a model fragrance oil within a polyurea shell using interfacial polymerization.
1. Objective: To encapsulate a hydrophobic fragrance oil for controlled release applications.
2. Materials & Reagents:
-
Fragrance Oil (e.g., Linalool, Limonene)
-
Toluene Diisocyanate (TDI) or similar polyisocyanate
-
Ethylenediamine (EDA) or similar polyamine
-
Polyvinyl Alcohol (PVA) - as a stabilizer
-
Deionized Water
-
Beakers, magnetic stirrer, overhead stirrer, microscope.
3. Methodology:
- Oil Phase Preparation: In a beaker, dissolve 10g of the polyisocyanate (e.g., TDI) in 100g of the fragrance oil. Stir gently with a magnetic stirrer until a homogenous solution is formed. This constitutes the oil phase or "internal phase."
- Aqueous Phase Preparation: In a separate, larger beaker, prepare a 1% (w/v) solution of PVA in 200mL of deionized water. This will act as the continuous phase and emulsion stabilizer.
- Emulsification: Place the beaker with the aqueous phase under an overhead stirrer. While stirring at 500-1000 RPM, slowly add the oil phase to the aqueous phase. Continue stirring for 15-20 minutes to form a stable oil-in-water emulsion. The droplet size can be controlled by adjusting the stirring speed.
- Polymerization Reaction: Slowly add 5g of the polyamine (e.g., EDA) dropwise to the emulsion. The polymerization reaction will begin immediately at the oil-water interface, forming the polyurea shell around the fragrance oil droplets.
- Curing: Continue stirring the mixture for 2-3 hours at room temperature to allow the polymerization reaction to complete and the capsule walls to harden.
- Washing and Collection: Stop stirring and allow the microcapsule slurry to settle. Decant the supernatant. Wash the capsules by re-suspending them in deionized water and decanting again. Repeat this process 2-3 times to remove unreacted monomers and excess stabilizer.
- Characterization: The resulting microcapsules can be observed under a microscope to confirm their formation and morphology. Further analysis, such as particle size analysis and thermogravimetric analysis (TGA) for core loading, can be performed.
4. Safety Precautions: Isocyanates and amines are toxic and sensitizers. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Visualization: Fragrance Formulation Workflow
The following diagram illustrates a typical workflow for developing a new fragrance, from initial concept to final product stability testing.
Caption: A workflow diagram illustrating the key stages of fragrance creation.
Application Note 2: Analytical and Sensory Evaluation of Fragrances
The characterization of complex fragrance mixtures requires a combination of instrumental analysis and human sensory evaluation.[10][11] Gas Chromatography (GC) is a foundational technique for separating the volatile components of a fragrance.[12] When coupled with Mass Spectrometry (GC-MS), it allows for the chemical identification of individual ingredients.[12][13]
However, the presence of a chemical does not directly correlate to its sensory impact. Gas Chromatography-Olfactometry (GC-O) is a powerful hybrid technique that addresses this gap.[12][14] In GC-O, the effluent from the GC column is split, with one portion going to a chemical detector (like MS) and the other to a sniffing port where a trained sensory analyst identifies and describes the odor of each eluting compound in real-time.[14][15] This allows for the identification of key "odor-active" compounds that are most important to the overall scent profile, even if they are present in trace amounts.[14]
Sensory evaluation panels are essential for understanding the overall perception and consumer acceptance of a fragrance.[10][16] These panels use various testing methodologies to provide qualitative and quantitative feedback.[11]
Data Presentation: Common Sensory Evaluation Techniques
| Test Type | Objective | Methodology | Typical Panel |
| Triangle Test | To determine if a perceptible difference exists between two samples.[17] | Panelists are presented with three samples (two are identical, one is different) and asked to identify the odd one out.[17] | Trained or Untrained |
| Paired Comparison | To determine which of two samples has more of a specific attribute (e.g., intensity, sweetness).[17] | Panelists are given two coded samples and asked to choose one based on a specific criterion. | Trained or Untrained |
| Descriptive Analysis | To describe and quantify the specific sensory attributes of a fragrance.[10] | A highly trained panel develops a consensus vocabulary of descriptors and then rates the intensity of each for the samples. | Highly Trained |
| Hedonic Testing | To measure preference or liking of a fragrance.[11] | Consumers are asked to rate their liking of a product on a scale (e.g., 9-point hedonic scale). | Consumers |
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol outlines the procedure for identifying odor-active compounds in a fragrance oil using GC-O.
1. Objective: To correlate specific chemical compounds in a fragrance mixture with their perceived odors.
2. Equipment & Materials:
-
Gas Chromatograph with a column splitter leading to a Mass Spectrometer (MS) and a heated, humidified sniffing port (olfactometer).
-
Appropriate GC column (e.g., DB-5, HP-INNOWax).
-
Fragrance sample, diluted in a suitable solvent (e.g., ethanol).
-
Trained sensory panelists.
-
Data acquisition software for both MS and olfactometry (to record panelist responses).
3. Methodology:
- Sample Preparation: Prepare a dilution of the fragrance oil (e.g., 1% in ethanol) to avoid column and detector saturation.
- Instrument Setup:
- Install an appropriate capillary column.
- Set up the GC oven temperature program. A typical program might be: start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 10 minutes.
- Set the injector temperature (e.g., 250°C) and detector temperatures.
- Ensure the effluent is split appropriately (e.g., 1:1) between the MS detector and the sniffing port.
- Humidify the air supply to the sniffing port to prevent nasal dehydration for the panelist.
- Analysis:
- Inject 1 µL of the prepared sample into the GC.
- A trained panelist sits at the sniffing port and continuously evaluates the effluent gas.
- When an odor is detected, the panelist records its retention time, describes the odor quality (e.g., "citrus," "floral," "woody"), and rates its intensity. This can be done verbally into a microphone or using data acquisition software.[15]
- Data Correlation:
- The resulting olfactogram (a plot of odor intensity/detection versus time) is aligned with the total ion chromatogram (TIC) from the MS.
- The mass spectrum of the peak corresponding to each odor event is analyzed and compared to spectral libraries (e.g., NIST) to tentatively identify the odor-active compound.
- Confirmation is achieved by analyzing an authentic standard of the identified compound under the same GC-O conditions to verify its retention time and odor character.
Application Note 3: Olfactory Signaling and Computational Formulation
Understanding the biological basis of scent perception is crucial for advanced fragrance design. The sense of smell is mediated by a large family of Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[18][19]
The binding of an odorant molecule to its specific OR initiates a signal transduction cascade.[19][20] This process transforms the chemical signal into an electrical signal that is sent to the brain. The canonical pathway involves the activation of a specific G-protein, Gαolf, which in turn activates adenylyl cyclase type III.[19][21] This leads to an increase in intracellular cyclic AMP (camp), which opens cyclic nucleotide-gated (CNG) ion channels.[20][21] The subsequent influx of cations (Na+ and Ca2+) depolarizes the neuron, which is further amplified by a calcium-activated chloride efflux, ultimately triggering an action potential.[20][21]
Visualization: Olfactory Signal Transduction Pathway
This diagram illustrates the key steps in the canonical olfactory signaling cascade.
Caption: The canonical olfactory signal transduction cascade.
References
- 1. gozonepack.com [gozonepack.com]
- 2. spray-tek.com [spray-tek.com]
- 3. researchgate.net [researchgate.net]
- 4. Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances [mdpi.com]
- 5. magnacolours.com [magnacolours.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery Systems for the Controlled Release of Scents | Encyclopedia MDPI [encyclopedia.pub]
- 9. Storage and controlled release of fragrances maintaining a constant ratio of volatile compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 13. loudy-plus.com [loudy-plus.com]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osmotech.it [osmotech.it]
- 16. parfums-de-grasse.com [parfums-de-grasse.com]
- 17. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 18. Reactome | Olfactory Signaling Pathway [reactome.org]
- 19. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. videsanges.com [videsanges.com]
formulation of alpha-cedrene epoxide in cosmetic matrices
An Application Note on the Formulation of Alpha-Cedrene Epoxide in Cosmetic Matrices
Introduction
Alpha-cedrene epoxide is a bicyclic sesquiterpenoid derived from alpha-cedrene, a primary constituent of cedarwood oil.[1][2][3] With the chemical formula C₁₅H₂₄O, this compound is characterized by a woody, amber, and cedar-like aroma, making it a valuable ingredient in the fragrance industry.[1][4][5] Its applications extend to fine fragrances, personal care products, and home care formulations where it serves as a fragrance ingredient and tonal modifier.[4][5] Beyond its olfactory contributions, some studies suggest potential antimicrobial properties, presenting an opportunity for its use as a natural preservative.[1] Alpha-cedrene epoxide is noted for its exceptional stability in diverse formulation environments, including complex emulsified systems.[1] This document provides detailed guidelines and protocols for the formulation of alpha-cedrene epoxide in various cosmetic matrices, intended for researchers, scientists, and product development professionals.
Physicochemical Properties
A thorough understanding of alpha-cedrene epoxide's properties is crucial for successful formulation. It is a colorless to pale yellow liquid, insoluble in water but soluble in ethanol and other organic solvents.[6] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane | [1][2] |
| CAS Number | 13567-39-0 | [1] |
| Molecular Formula | C₁₅H₂₄O | [1][4] |
| Molecular Weight | 220.35 g/mol | [1][4][7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Woody, amber, tobacco, sandalwood, cedar-like | [4][5][6] |
| Boiling Point | ~264 - 283 °C | [4][6][8] |
| Flash Point | ~94 - 99 °C | [5][6][8] |
| Solubility | Insoluble in water; Soluble in ethanol and organic solvents | [6] |
| Stability | Stable under normal conditions | [1][6] |
Applications in Cosmetic Matrices
Alpha-cedrene epoxide is a versatile ingredient for a range of cosmetic products:
-
Fragrance Agent: Its primary use is to impart a sophisticated woody and amber scent profile. It is powerful, stable, and particularly effective in soap formulations.[5]
-
Fragrance Fixative: Due to its low volatility and high substantivity (lasting up to 96 hours), it helps to prolong the overall fragrance of a product.[3][5]
-
Potential Antimicrobial: Preliminary studies indicate antimicrobial properties, suggesting it could contribute to the preservation system of a cosmetic formulation.[1]
-
Synergistic Effects: It can create complex and enhanced accords when combined with other natural ingredients, such as sandalwood oils, by forming hydrogen bonding networks that stabilize the blend.[1]
Formulation Guidelines
Successful incorporation of alpha-cedrene epoxide requires careful consideration of its properties and the intended cosmetic matrix.
Recommended Usage Levels
The concentration of alpha-cedrene epoxide should be adjusted based on the product type and application area to ensure safety and desired fragrance intensity. The following are general guidelines based on recommendations for essential oils and potent fragrance molecules in cosmetics.[9][10]
| Cosmetic Matrix | Application Area | Recommended Concentration (%) | Rationale |
| Serums & Eye Creams | Face (sensitive areas) | 0.1 - 0.5% | The skin on the face is delicate; lower concentrations minimize the risk of irritation.[9][10] |
| Moisturizing Creams | Face & Neck | 0.5 - 1.0% | A balanced concentration for efficacy and safety in leave-on facial products.[9][11] |
| Body Lotions | Body | 1.0 - 2.0% | Body skin is generally less sensitive, allowing for slightly higher concentrations.[9] |
| Shower Gels & Cleansers | Body (Rinse-off) | 1.0 - 2.0% | Higher levels can be used in rinse-off products as contact time is limited.[9][10] |
| Massage Oils | Body | 2.0 - 3.0% | Used for targeted application where a stronger scent and potential therapeutic effect is desired.[9] |
Processing Considerations
-
Solubilization: As alpha-cedrene epoxide is oil-soluble, it should be incorporated into the oil phase of an emulsion or solubilized with a suitable solvent or surfactant in aqueous systems.
-
Temperature: It is best to add alpha-cedrene epoxide during the cool-down phase of formulation, typically below 40°C, to prevent volatilization and degradation of the fragrance profile.[10]
-
pH: While stable across a range of environments, it is advisable to maintain the final formulation's pH within the typical range for cosmetic products (4.5 - 6.5) to ensure overall product stability.
-
Stability Enhancement: For applications requiring extended fragrance longevity, microencapsulation can be an effective technique, offering controlled release and protection from degradation.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and stability testing of an Oil-in-Water (O/W) cream containing alpha-cedrene epoxide.
Protocol 1: Preparation of an O/W Cream (100g Batch)
This protocol outlines the creation of a base O/W cream, a common vehicle for cosmetic actives and fragrances.
| Phase | Ingredient | INCI Name | % (w/w) | Function |
| A (Water Phase) | Deionized Water | Aqua | 75.20 | Solvent |
| Glycerin | Glycerin | 5.00 | Humectant | |
| Xanthan Gum | Xanthan Gum | 0.30 | Thickener | |
| B (Oil Phase) | Cetearyl Alcohol | Cetearyl Alcohol | 5.00 | Thickener, Emollient |
| Glyceryl Stearate | Glyceryl Stearate | 4.00 | Emulsifier | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 8.00 | Emollient | |
| C (Cool-Down Phase) | Alpha-Cedrene Epoxide | alpha-Cedrene epoxide | 1.00 | Fragrance |
| Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol, Ethylhexylglycerin | 1.00 | Preservative | |
| Citric Acid / Sodium Hydroxide | Citric Acid / Sodium Hydroxide | 0.50 (q.s.) | pH Adjuster |
Methodology:
-
Water Phase Preparation: In a sanitized beaker, combine deionized water and glycerin. Begin heating to 75°C while mixing. Slowly sprinkle in xanthan gum under vigorous mixing to prevent clumping and mix until fully hydrated.
-
Oil Phase Preparation: In a separate sanitized beaker, combine all Phase B ingredients. Heat to 75°C while mixing until all components are melted and uniform.
-
Emulsification: Slowly add the Oil Phase (B) to the Water Phase (A) under high-shear homogenization for 3-5 minutes.
-
Cooling: Switch to gentle sweep mixing and begin cooling the emulsion.
-
Cool-Down Phase Addition: Once the emulsion temperature is below 40°C, add the Phase C ingredients (alpha-cedrene epoxide and preservative) one by one, mixing well after each addition.
-
Final Adjustments: Check the pH of the cream and adjust to a target of 5.5 using citric acid or sodium hydroxide solution as needed.
-
Packaging: Pour the final cream into appropriate containers for stability testing.
Protocol 2: Stability Testing of the Cosmetic Formulation
This protocol ensures the formulation's integrity, safety, and performance over its shelf life.
1. Physical Stability Assessment:
-
Centrifugation Test: Centrifuge a 10g sample of the cream at 3000 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or coalescence.
-
Accelerated Aging (Temperature Cycling): Store samples under various conditions and evaluate at intervals (24h, 1 week, 1 month, 3 months).
-
Cycle 1: 4°C (Refrigerator)
-
Cycle 2: 25°C (Room Temperature)
-
Cycle 3: 45°C (Oven)
-
Cycle 4: Freeze-Thaw ( -10°C for 24h, then 25°C for 24h; repeat for 3 cycles).
-
-
Evaluation Criteria: At each interval, assess samples for changes in color, odor, pH, viscosity, and appearance. Compare against a control sample stored at 25°C.
2. Chemical Stability Assessment:
-
Odor Profile: At each stability checkpoint, perform an olfactory evaluation to detect any changes in the woody-amber scent profile of the alpha-cedrene epoxide, which could indicate degradation.
-
pH Monitoring: Measure the pH of the formulation at each interval, as a significant shift can indicate chemical reactions or instability.
3. Microbiological Stability:
-
Preservative Efficacy Test (PET) / Challenge Test: The final formulation should be subjected to a microbial challenge test (e.g., ISO 11930) by a qualified laboratory to ensure it is adequately protected against microbial contamination during consumer use.
Safety and Regulatory Considerations
While alpha-cedrene epoxide is not classified as a hazardous substance by the majority of notifying companies under GHS criteria, it is recognized as a potential skin and eye irritant and may cause allergic skin reactions.[1][6][7]
-
Patch Testing: It is crucial to perform a patch test on a small area of skin before widespread use of any new formulation.[9]
-
Allergens: Formulators must be aware of and comply with regional regulations regarding fragrance allergens.[9][11]
-
Safe Handling: During manufacturing, appropriate personal protective equipment (gloves, safety goggles) should be used to avoid direct contact.[6]
-
IFRA Standards: Always consult the latest International Fragrance Association (IFRA) standards to ensure the usage level of alpha-cedrene epoxide is within the acceptable limits for the specific cosmetic category.
Conclusion
Alpha-cedrene epoxide is a highly effective and stable fragrance ingredient for a wide array of cosmetic applications. Its characteristic woody and amber scent can significantly enhance a product's sensory appeal. Successful formulation is dependent on a clear understanding of its physicochemical properties, particularly its oil solubility and thermal sensitivity. By incorporating it into the cool-down phase of production at appropriate concentrations and conducting rigorous stability testing, formulators can create stable, effective, and safe cosmetic products that leverage the unique olfactory profile of this valuable sesquiterpenoid.
References
- 1. Buy alpha-Cedrene epoxide | 13567-39-0 [smolecule.com]
- 2. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 3. foreverest.net [foreverest.net]
- 4. scent.vn [scent.vn]
- 5. alpha-cedrene epoxide, 13567-39-0 [thegoodscentscompany.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. blog.landema.com [blog.landema.com]
- 10. humblebeeandme.com [humblebeeandme.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
improving yield in alpha-cedrene epoxidation reactions
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However, to create a comprehensive technical support center as requested, I need to organize this information into a structured question-and-answer format for the troubleshooting guide and FAQs. I also need to extract quantitative data to populate tables and detail specific experimental protocols. While the search results provide a good foundation, I will need to synthesize the information to generate these specific deliverables. I also have enough information to create the requested Graphviz diagrams illustrating workflows and relationships.
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Welcome to the technical support center for alpha-cedrene epoxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the epoxidation of alpha-cedrene.
Q1: Why is my alpha-cedrene epoxidation yield consistently low?
Low yields can stem from several factors related to reactants, reaction conditions, and catalyst efficiency. Consider the following potential causes and solutions:
-
Suboptimal Oxidizing Agent: The choice of oxidizing agent is critical. While peroxy acids like m-CPBA are effective, their stability and handling can be problematic.[1] Catalytic systems using aqueous hydrogen peroxide offer a greener and often more cost-effective alternative, though they require careful optimization of the catalyst system.[2][3]
-
Catalyst Deactivation or Inefficiency: In catalytic systems with H₂O₂, the catalyst can deactivate over time. Ensure the catalyst is properly activated and that reaction conditions (pH, temperature) are optimal for its stability and activity. For instance, some iron porphyrin complex catalysts are sensitive to the protic solvent used.[4]
-
Incorrect Reaction Temperature: Temperature significantly influences the reaction rate and selectivity. Chemoenzymatic methods, for example, may operate optimally within a narrow temperature range of 20°C to 35°C to achieve high stereospecificity.[5] Running the reaction at a suboptimal temperature can lead to slower conversion rates or an increase in side products.
-
Presence of Water: For many catalytic systems, water can inhibit the reaction or lead to undesired side reactions like epoxide ring-opening to form diols.[2] Ensure anhydrous conditions if required by your specific protocol. Commercially available hydrogen peroxide is an aqueous solution, which can be a source of water.[2]
-
Side Reactions: The formation of byproducts, such as allylic alcohols or ketones, can significantly reduce the yield of the desired epoxide.[2] These side reactions are often promoted by radical pathways or the presence of acid/base impurities.
Q2: I am observing the formation of significant side products. How can I improve the selectivity for the desired alpha-cedrene epoxide?
Improving selectivity involves fine-tuning the reaction to favor the epoxidation pathway over competing reactions.
-
Choice of Reagents: The stereochemical outcome of the epoxidation is highly dependent on the specific peroxy acid used and the reaction conditions.[5] The approach of the peroxy acid is generally to the less sterically hindered face of the double bond.[5] Chemoenzymatic methods using a lipase and hydrogen peroxide have been shown to be highly regioselective and stereospecific.[5][6]
-
Control of Reaction Conditions: Factors such as solvent and temperature can influence the transition state of the reaction, thereby affecting the diastereomeric ratio of the resulting epoxide.[5] For photosensitized oxygenation, the choice of sensitizer can be critical to the product formed.[5]
-
Minimizing Ring-Opening: The epoxide ring can be opened under acidic or basic conditions.[5] If using a peroxy acid like m-CPBA, residual acidic impurities (m-chlorobenzoic acid) can catalyze this ring-opening.[7] The addition of a mild base, like powdered potassium bicarbonate, can help to neutralize these acidic byproducts as they form.[7]
Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?
Incomplete conversion can be due to several factors that halt the reaction prematurely.
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. However, a very large excess can sometimes promote side reactions.[1]
-
Catalyst Loading: In catalytic reactions, the amount of catalyst may be insufficient for the scale of your reaction. A low catalyst loading will result in a slower reaction rate.
-
Steric Hindrance: Alpha-cedrene is a sterically hindered molecule, which can make the double bond less accessible to bulky oxidizing agents.[5] This can lead to slower reaction rates compared to less hindered alkenes.
Below is a troubleshooting workflow to help diagnose and resolve issues with your alpha-cedrene epoxidation.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. The design of organic catalysis for epoxidation by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the catalytic epoxidation of olefins by iron porphyrin complexes and H2O2 in protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 6. Synthesis method of cedrene cis-diol [re.public.polimi.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
purification of alpha-cedrene epoxide using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of α-cedrene epoxide using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of α-cedrene epoxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of α-Cedrene Epoxide | 1. Decomposition on Stationary Phase: α-Cedrene epoxide may be sensitive to the acidic nature of standard silica gel, leading to epoxide ring-opening and the formation of diols or other degradation products.[1][2] 2. Compound is Too Dilute: Fractions may contain the product, but at a concentration too low to be detected by TLC. 3. Incorrect Eluent Polarity: The solvent system may be too non-polar to elute the compound from the column. | 1a. Assess Stability: Before running the column, spot the crude mixture on a TLC plate, let it sit for an hour, then elute it to see if any new, more polar spots (degradation products) appear.[3] 1b. Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine to neutralize the acidic sites. 1c. Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil for the purification.[3] 2. Concentrate Fractions: Combine and concentrate the fractions where you expected to find your product and re-analyze by TLC or GC-MS.[3] 3. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase to facilitate elution.[3] |
| Poor Separation of α-Cedrene Epoxide from Impurities | 1. Inappropriate Solvent System: The chosen mobile phase does not provide sufficient resolution between the product and impurities (e.g., unreacted α-cedrene, byproducts from epoxidation). 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Co-elution: An impurity has a very similar polarity to α-cedrene epoxide. | 1. Optimize Eluent System via TLC: Test various solvent systems (e.g., hexane/ethyl acetate, hexane/diethyl ether, cyclohexane/ethyl acetate) to find a system that gives a clear separation (ΔRf > 0.2) between α-cedrene epoxide and major impurities. 2. Reduce Sample Load: As a general rule, the sample load should be 1-5% of the mass of the stationary phase. 3. Use Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). This can help resolve closely eluting compounds. |
| Product Elutes with Streaking or Tailing on TLC | 1. Acidic Impurities or Product Instability: Residual acidic reagents from the epoxidation reaction (e.g., peracetic acid) can cause streaking. The epoxide itself might be degrading during chromatography.[4] 2. Poor Solubility: The compound may have poor solubility in the chosen eluent, causing it to streak. | 1. Neutralize Crude Product: Before loading, wash the crude product with a mild base like a saturated sodium bicarbonate solution to remove acidic residues.[4] 2. Modify Mobile Phase: Add a small amount (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine to the eluent system to improve solubility and reduce tailing. |
| Column Runs Dry or Flow is Blocked | 1. Air Bubbles in the Column: Air introduced during packing or running the column can create channels and block solvent flow. 2. Precipitation of Material: The crude sample or an impurity may have precipitated at the top of the column upon loading. | 1. Proper Packing: Ensure the column is packed carefully as a slurry to avoid trapping air. Never let the solvent level drop below the top of the stationary phase.[5] 2. Pre-adsorption or Filtration: If the crude material has low solubility, pre-adsorb it onto a small amount of silica gel before dry-loading it onto the column. Alternatively, filter the crude mixture through a small plug of silica or celite before chromatography to remove insoluble materials.[3] |
Frequently Asked Questions (FAQs)
Q1: Is α-cedrene epoxide stable on silica gel? A1: Not always. Epoxides can be sensitive to the acidic nature of silica gel, which can catalyze ring-opening reactions to form diols or other polar byproducts.[1][2] It is highly recommended to test the stability of your compound on a TLC plate first. If degradation is observed, consider using deactivated silica gel (by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[3]
Q2: What are the common impurities I need to separate? A2: Common impurities include unreacted starting material (α-cedrene), and byproducts from the epoxidation reaction. If using a peroxyacid like m-CPBA, the corresponding carboxylic acid (m-chlorobenzoic acid) will be present.[1] Workup procedures, such as washing with a basic solution, can minimize acidic impurities before chromatography.[4]
Q3: What is a good starting solvent system (mobile phase) for purifying α-cedrene epoxide? A3: A good starting point for non-polar compounds like sesquiterpenoids is a mixture of a non-polar solvent and a moderately polar solvent. Begin by testing solvent systems with low polarity, such as Hexane:Ethyl Acetate (98:2 or 95:5) or Hexane:Diethyl Ether (99:1). Adjust the ratio based on TLC analysis to achieve an Rf value for α-cedrene epoxide of approximately 0.25-0.35 for optimal separation.
Q4: Should I use isocratic or gradient elution? A4: The choice depends on the complexity of your crude mixture. If TLC shows good separation between your product and impurities with one solvent system, isocratic (constant solvent composition) elution is sufficient. If impurities are close in polarity to your product, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide better resolution.
Q5: How can I monitor the purification process? A5: The purification should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, elute with the optimized solvent system, and visualize the spots (e.g., using a potassium permanganate stain, which is effective for epoxides and other functional groups). Combine the fractions that contain the pure product. Gas Chromatography-Mass Spectrometry (GC-MS) is the principal analytical technique for final purity assessment.[1]
Experimental Data and Protocols
Typical Column Chromatography Parameters
The following table summarizes typical quantitative parameters for the purification of α-cedrene epoxide on a lab scale.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Deactivated with 1% triethylamine in the eluent if epoxide is unstable. |
| Column Dimensions | Diameter: 2-5 cm; Length: 30-50 cm | Depends on the amount of material to be purified. |
| Stationary Phase Mass | 50-100 g | For purifying 1-2 g of crude material. |
| Sample Loading | Dry loading or direct liquid loading | Dry loading is preferred for samples with limited solubility in the eluent. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Diethyl Ether | Start with a low polarity (e.g., 98:2) and increase as needed (gradient). |
| Elution Mode | Isocratic or Gradient | Gradient elution often yields better separation for complex mixtures. |
| Flow Rate | ~5-10 mL/min | Adjusted to allow for proper equilibration and separation. |
| Fraction Size | 10-25 mL | Smaller fractions provide better resolution of pure compounds. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of ~1 g of crude α-cedrene epoxide.
-
Preparation of the Column:
-
Select a glass column of appropriate size (e.g., 4 cm diameter).
-
Insert a small plug of cotton or glass wool at the bottom of the column.[5]
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Add a thin layer (approx. 1 cm) of sand over the plug.[5]
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Prepare a slurry of silica gel (~80 g) in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]
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Wash the column with several column volumes of the eluent, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Loading:
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Dissolve the crude α-cedrene epoxide (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for dry loading: Dissolve the crude product in a volatile solvent, add 2-3 g of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column. For dry loading, sprinkle the powder evenly onto the top layer of sand.
-
Elute the sample into the silica gel, again ensuring the solvent level does not fall below the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).[5]
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent (e.g., from 2% to 5% to 10% ethyl acetate) to elute compounds of increasing polarity.
-
-
Product Isolation:
-
Based on the TLC analysis, combine the fractions containing the pure α-cedrene epoxide.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the final purity using analytical techniques such as GC-MS and NMR.
-
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the logical steps involved in the purification of α-cedrene epoxide via column chromatography.
Caption: Workflow for the purification of α-cedrene epoxide.
References
- 1. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Chromatography [chem.rochester.edu]
- 4. US5892062A - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of Cedrene Derivatives
Welcome to the technical support center for the stereoselective synthesis of cedrene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues in the synthesis of the complex tricyclic cedrene scaffold.
Controlling Stereochemistry in Key Cyclization Reactions
Question 1: My intramolecular Pauson-Khand reaction (PKR) to form the cedrene core is resulting in low yields and a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: The intramolecular Pauson-Khand reaction is a powerful method for constructing the tricyclic core of cedrene, but its efficiency and selectivity are highly dependent on reaction conditions.[1][2] Here are several factors to consider for troubleshooting:
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Catalyst Choice: While stoichiometric dicobalt octacarbonyl (Co₂(CO)₈) is traditional, catalytic versions using various transition metals (Co, Rh, Ir) can offer improved results.[3] For instance, using just 20 mol% of a cobalt catalyst with microwave assistance can significantly shorten reaction times and improve yields.[1]
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Ligand Effects: The use of chiral ligands, such as BINAP, can induce enantioselectivity in the reaction.[3]
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition state of the cyclization, thereby affecting diastereoselectivity. It is recommended to screen a variety of solvents and temperatures to find the optimal conditions for your specific substrate.
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Substrate Conformation: The stereochemical outcome is often dictated by the conformation of the enyne precursor. A (Z)-selective Wittig olefination to prepare the alkene portion of the enyne is crucial for establishing the correct relative stereochemistry in the final product.[1] The reaction is generally highly syn-selective concerning the bridgehead hydrogen.[3]
Question 2: I am attempting a biomimetic cationic cyclization to synthesize the cedrene skeleton, but I am observing undesired rearrangement products. What strategies can I use to control the cascade?
Answer: Cationic cyclizations are inherently challenging to control due to the high reactivity of carbocation intermediates.[4] Here are some strategies to direct the reaction cascade:
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Precursor Design: The structure of the acyclic precursor is critical. Biogenetic-type cyclizations, for example using nerolidol, can be initiated with acids like formic acid followed by trifluoroacetic acid, but yields may be moderate.[5]
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Strategic Termination: The key is to control the termination of the cascade. One successful approach involves an oxidative dearomatization-induced [5+2] cycloaddition. In this method, a benzylic stereocenter in the precursor effectively guides the formation of subsequent stereocenters and the cascade is terminated by the selective incorporation of a nucleophile like acetic acid.[6]
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Enzyme Catalysis: Terpene cyclases offer unparalleled control over cationic cascades by pre-folding the substrate in an active site.[4] While technically demanding, using engineered enzymes with specific "anchoring" residues can direct the cyclization and prevent unwanted rearrangements.[4]
Question 3: My intramolecular aldol condensation to form a key five-membered ring is not proceeding with the desired stereoselectivity. What are the critical parameters to optimize?
Answer: Intramolecular aldol reactions are fundamental for forming the fused ring systems in cedrene, but achieving high stereoselectivity can be challenging.[7][8]
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Base and Counterion: The choice of base (e.g., LiHMDS, t-BuOK) and the associated counterion can significantly influence the geometry of the enolate, which in turn affects the stereochemical outcome of the cyclization.[7]
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Silyl Migration: In substrates with silyl-protected hydroxyl groups, a facile 1,4-O,O-silyl migration can occur under basic conditions. This can equilibrate the initial aldolate adduct, leading to a mixture of stereoisomers or even retro-aldol fragmentation.[7] Careful selection of reaction time and temperature is crucial to control these side reactions.
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Thermodynamic vs. Kinetic Control: Aldol reactions can be under either kinetic or thermodynamic control. Because the steps are often reversible, running the reaction under conditions that favor thermodynamic equilibrium will typically yield the most stable ring system (usually five- or six-membered rings).[9] For the cedrene skeleton, this generally favors the formation of the desired cis-fused ring system.[5]
General Synthetic Challenges
Question 4: I am struggling to construct the quaternary stereocenter at the C1 position with the correct stereochemistry. What are some effective strategies?
Answer: The construction of quaternary stereocenters is a common and significant challenge in organic synthesis.[10] For cedrene, several approaches have been developed:
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Tandem Radical Cyclization: A tandem radical cyclization of an N-aziridinylimine can be used to construct the C1 quaternary center as the last step of the tricyclic system formation. The stereochemistry is controlled by the pre-existing bicyclic system, which favors a chair-like transition state leading to the desired isomer.[11]
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Alkylation Strategies: Early syntheses by Stork relied on the principle that fused five-membered rings prefer a cis-fusion. This inherent steric bias in the concave face of the molecule was used to direct the stereochemical outcome of alkylation steps.[5]
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[5+2] Cycloaddition: As mentioned earlier, an intramolecular [5+2] cycloaddition cascade can effectively set multiple stereocenters, including the quaternary center, with high control guided by an existing stereocenter in the precursor.[6]
Quantitative Data Summary
The following table summarizes the reported yields for key stereoselective reactions in different synthetic routes to cedrene derivatives. This data can help researchers compare the efficiency of various methodologies.
| Synthetic Strategy/Key Reaction | Precursor | Product | Yield (%) | Stereoselectivity | Reference |
| Intramolecular Pauson-Khand Reaction | Monocyclic 1,6-enyne | Cedrone (tricyclic core) | High (not specified) | High (Z-olefin precursor is key) | [1] |
| Intramolecular Aldol Cyclization | Ketoaldehyde (22) | Tricyclic aldol product (23) | 75% | Not specified | [7] |
| Intramolecular Aldol Condensation | Diol-derived ketoaldehyde | Cedrane-type products | Not specified | Mixture of stereoisomers | [7] |
| Oxidative [5+2] Cascade | Curcuphenol derivative (5a) | α-Cedrene | Not specified | High (guided by benzylic center) | [6] |
| Tandem Radical Cyclization | N-aziridinylimine (5) | 15-Norcedran-8-one (6) | Not specified | 6.5:1 (α:β at C1) | |
| Diels-Alder Reaction | Substituted cyclopentadiene | Tricyclic ketone (8.8B) | 36% | Mixture of isomers | [5] |
Key Experimental Protocols
Below are detailed methodologies for crucial experiments discussed in the troubleshooting section.
Protocol 1: Microwave-Assisted Intramolecular Pauson-Khand Reaction [1]
This protocol describes the efficient cyclization to form the tricyclic core of cedrone.
-
Preparation: To a solution of the enyne precursor in a suitable solvent (e.g., toluene) in a microwave-safe vessel, add 20 mol% of the chosen cobalt catalyst (e.g., Co₂(CO)₈).
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Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture for 10 minutes under a carbon monoxide atmosphere (balloon pressure is often sufficient). Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solution through a pad of silica gel or celite to remove the cobalt residues, washing with an appropriate solvent like ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tricyclic cyclopentenone (cedrone).
Protocol 2: Intramolecular Aldol Cyclization with LiHMDS [7]
This protocol details the formation of a tricyclic system via aldol cyclization.
-
Preparation: Dissolve the ketoaldehyde precursor (e.g., compound 22) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (typically 1.0 M in THF) dropwise to the cooled solution. Stir the mixture at -78 °C for the recommended time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the desired aldol product.
Visualized Workflows and Pathways
The following diagrams illustrate logical workflows and reaction pathways relevant to the stereoselective synthesis of cedrene derivatives.
Caption: Troubleshooting workflow for low diastereoselectivity in key cyclization reactions.
Caption: Simplified pathway for cedrene synthesis via the Pauson-Khand reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Directed Cationic Cascades Enabled by Molecular Anchoring in Terpene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An oxidative dearomatization-induced [5 + 2] cascade enabling the syntheses of α-cedrene, α-pipitzol, and sec-cedrenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.winthrop.edu [chem.winthrop.edu]
alpha-cedrene epoxide stability under acidic and basic conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and reactivity of α-cedrene epoxide under acidic and basic conditions. It is intended for researchers, chemists, and professionals in the pharmaceutical and fragrance industries.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of α-cedrene epoxide?
A1: α-Cedrene epoxide is a relatively stable sesquiterpenoid epoxide. Like other epoxides, its reactivity is dominated by the strained three-membered ether ring, making it susceptible to ring-opening reactions under both acidic and basic conditions.[1][2] For storage, it should be kept in a cool, dry place, protected from light, in a tightly sealed container to prevent degradation.
Q2: What occurs when α-cedrene epoxide is subjected to acidic conditions?
A2: Under acidic conditions, the epoxide oxygen of α-cedrene epoxide is protonated, which activates the ring for nucleophilic attack.[3] This acid-catalyzed ring-opening is significantly faster than reactions with other, less strained ethers.[4][5] The reaction typically proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.[3][6] A key feature is that the nucleophile preferentially attacks the more substituted carbon atom of the epoxide due to the stabilization of the partial positive charge that develops in the transition state.[7][8] This can lead to the formation of trans-diols and other rearrangement products.[3]
Q3: How does α-cedrene epoxide behave under basic conditions?
A3: In the presence of a strong base or nucleophile (e.g., hydroxide, alkoxides), α-cedrene epoxide undergoes ring-opening through a classic SN2 mechanism.[1][9] The nucleophile attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance, the attack occurs at the less substituted carbon atom.[2][6] This reaction is driven by the release of the significant ring strain (approx. 13 kcal/mol) inherent in the epoxide ring.[4][9] The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product.[9]
Q4: What are the primary products of α-cedrene epoxide hydrolysis?
A4: The primary products of both acid- and base-catalyzed hydrolysis are vicinal diols (1,2-diols).[2][3] However, the specific stereochemistry and regiochemistry of the resulting diols differ depending on the catalytic conditions. Acidic hydrolysis results in trans-diols from nucleophilic attack at the more substituted carbon, while basic hydrolysis yields trans-diols via attack at the less substituted carbon.[1] Under certain acidic conditions, rearrangement reactions can also occur.[10]
Comparison of Reaction Conditions
| Feature | Acidic Conditions | Basic Conditions |
| Mechanism | Hybrid SN1/SN2-like[3][8] | SN2[1][9] |
| Initial Step | Protonation of the epoxide oxygen[4] | Nucleophilic attack on an epoxide carbon[9] |
| Regioselectivity | Nucleophile attacks the more substituted carbon[7] | Nucleophile attacks the less substituted carbon[2] |
| Key Reactant | Requires an acid catalyst (e.g., H₂SO₄, HCl) to activate the epoxide[4] | Requires a strong nucleophile (e.g., OH⁻, RO⁻)[7] |
| Typical Product | trans-1,2-diol (via attack at tertiary carbon)[1][3] | trans-1,2-diol (via attack at secondary carbon)[1][3] |
Reaction Pathway Visualizations
Acid-Catalyzed Ring-Opening
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring-Opening
Caption: Mechanism of base-catalyzed epoxide ring-opening.
Troubleshooting Guide
Issue: My acid-catalyzed reaction is yielding a complex mixture of products, not just the expected diol.
-
Possible Cause 1: Rearrangement. The carbocation-like transition state in acid-catalyzed reactions is susceptible to hydride or alkyl shifts (rearrangements) to form more stable carbocation intermediates before the nucleophile attacks. This is particularly relevant in complex polycyclic systems like the cedrene skeleton.
-
Suggested Solution:
-
Use Milder Conditions: Employ less concentrated acid or a milder Lewis acid catalyst. Reactions at lower temperatures can also disfavor rearrangement pathways by reducing the available energy to overcome the activation barrier for such shifts.
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Change the Nucleophile: Using a more potent nucleophile in the reaction mixture can sometimes trap the initial intermediate faster than it can rearrange.
-
Issue: The base-catalyzed ring-opening reaction is slow or incomplete.
-
Possible Cause 1: Weak Nucleophile. Base-catalyzed opening requires a strong nucleophile. Neutral or weakly basic species like water or alcohols alone are generally not sufficient without a strong base catalyst.[9]
-
Possible Cause 2: Steric Hindrance. Although attack occurs at the less substituted carbon, the overall steric bulk of the α-cedrene epoxide molecule can still slow down the reaction rate.
-
Suggested Solution:
-
Increase Nucleophile Strength/Concentration: Switch to a stronger nucleophile (e.g., sodium ethoxide instead of sodium hydroxide) or increase its concentration.
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers, but this should be done cautiously to avoid side reactions.[2]
-
Issue: The stereochemistry of my product is not what I expected.
-
Possible Cause: Incorrect Mechanism Assumption. The stereochemical outcome is a direct consequence of the reaction mechanism. A backside attack (SN2) leads to an inversion of configuration at the carbon center being attacked.
-
Suggested Solution:
-
Confirm the Reaction Conditions: Double-check whether your conditions are truly acidic or basic. Trace amounts of acid in a supposedly basic reaction (or vice-versa) can lead to a mixture of pathways and thus a mixture of stereoisomers.
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Analyze the Product Structure: Carefully determine the product's stereochemistry to deduce which pathway was followed. For acidic conditions, the trans relationship will be between the hydroxyl group on the more substituted carbon and the incoming nucleophile. For basic conditions, it will be between the hydroxyl group on the less substituted carbon and the nucleophile.
-
Troubleshooting Workflow
Caption: Troubleshooting logic for α-cedrene epoxide reactions.
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on specific experimental goals, available equipment, and safety considerations. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
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Dissolution: Dissolve α-cedrene epoxide in a suitable water-miscible solvent (e.g., tetrahydrofuran (THF) or acetone) in a round-bottom flask equipped with a magnetic stirrer.
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Acidification: Add an aqueous solution of a dilute mineral acid (e.g., 0.1 M H₂SO₄ or HCl) to the flask. The total volume of the acid solution should be sufficient to ensure hydrolysis.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
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Quenching: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude diol product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve the α-cedrene epoxide in a suitable alcohol solvent (e.g., ethanol or methanol).
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 0.2 M NaOH), to the flask.[11]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 30-50°C) and stir.[11] Monitor the reaction progress by TLC or GC. Due to the SN2 mechanism, this reaction may require longer reaction times or gentle heating compared to the acid-catalyzed route.[2]
-
Workup: Cool the reaction mixture to room temperature. Neutralize with a dilute acid solution (e.g., 1 M HCl) to a neutral pH.
-
Extraction: Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude diol via flash column chromatography or recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Base catalyzed hydrolysis for epoxide ring-opening [bio-protocol.org]
Technical Support Center: Degradation Kinetics of Sesquiterpene Epoxides in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sesquiterpene epoxides. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of sesquiterpene epoxides in solution?
A1: The stability of sesquiterpene epoxides in solution is primarily influenced by pH, temperature, and the solvent system used. Epoxide rings are susceptible to opening under both acidic and alkaline conditions. Elevated temperatures generally accelerate degradation rates. The polarity and protic nature of the solvent can also play a significant role in the degradation pathway and kinetics.
Q2: What are the common degradation pathways for sesquiterpene epoxides?
A2: Common degradation pathways include:
-
Hydrolysis: In aqueous solutions, the epoxide ring can undergo hydrolysis to form diols. This reaction is often catalyzed by acids or bases.
-
Rearrangement: Acid-catalyzed rearrangement of the epoxide can lead to the formation of various products, including ketones, aldehydes, and allylic alcohols.[1]
-
Solvolysis: In alcoholic solvents, the epoxide can react with the solvent to form alkoxy-alcohols.
Q3: Which analytical techniques are most suitable for studying the degradation kinetics of sesquiterpene epoxides?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for monitoring the degradation of sesquiterpene epoxides and quantifying their degradation products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradation products, but care must be taken to avoid thermal degradation of the analytes in the injector port.[2]
Q4: How can I ensure the stability of my sesquiterpene epoxide stock solutions?
A4: To maintain the stability of stock solutions, it is recommended to:
-
Store them at low temperatures, typically -20°C or -80°C.
-
Use aprotic and non-acidic/non-basic organic solvents such as acetonitrile or ethyl acetate.
-
Protect them from light, as some sesquiterpenoids are photolabile.
-
Prepare fresh working solutions daily and minimize the time they are kept at room temperature.
Troubleshooting Guides
Problem 1: My sesquiterpene epoxide is degrading too quickly during my experiment.
-
Possible Cause: The pH of your solution may be too acidic or too alkaline.
-
Troubleshooting Step: Measure the pH of your experimental solution. If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system that does not catalyze the degradation.
-
-
Possible Cause: The experimental temperature is too high.
-
Troubleshooting Step: If the experimental protocol allows, perform the experiment at a lower temperature. For kinetic studies, ensure precise temperature control.
-
-
Possible Cause: The chosen solvent is promoting degradation.
-
Troubleshooting Step: If feasible, switch to a less reactive, aprotic solvent. If an aqueous or alcoholic solvent is necessary, consider running the experiment at a lower temperature and for a shorter duration.
-
Problem 2: I am observing multiple unexpected peaks in my chromatogram.
-
Possible Cause: The sesquiterpene epoxide is undergoing rearrangement in addition to the expected degradation pathway.
-
Troubleshooting Step: This is common under acidic conditions.[1] Analyze the unexpected peaks by MS to identify their molecular weights and fragmentation patterns to elucidate their structures. Consider using a less acidic buffer or a different solvent system to minimize rearrangement.
-
-
Possible Cause: The compound is degrading into multiple products.
-
Troubleshooting Step: Use a gradient elution method in your HPLC analysis to achieve better separation of all degradation products. Employ a mass spectrometer detector to help identify the various species.
-
Problem 3: I am having difficulty quantifying the degradation products.
-
Possible Cause: Lack of commercially available standards for the degradation products.
-
Troubleshooting Step: If standards are unavailable, you can use relative peak areas to monitor the degradation process. For quantitative analysis, you may need to isolate the major degradation products using preparative HPLC and characterize them to determine their response factors.
-
-
Possible Cause: Poor chromatographic resolution between the parent compound and its degradation products.
-
Troubleshooting Step: Optimize your HPLC method by trying different columns (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradient profiles.
-
Data Presentation
The following tables summarize available quantitative data on the degradation kinetics of selected sesquiterpene epoxides. Note: Comprehensive kinetic data for a wide range of sesquiterpene epoxides is limited in the published literature. The data presented here is based on available studies and should be used as a reference.
Table 1: Degradation Kinetics of Parthenolide in Aqueous Solution
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Kinetic Order | Reference |
| 2.9 | 40-100 | - | Significant degradation | Pseudo-first order | [4] |
| 3.7 | 40-100 | - | Significant degradation | Pseudo-first order | [4] |
| 4.6 | 40-100 | - | Increased stability | Pseudo-first order | [4] |
| 6.0 | 40-100 | - | Good stability | Pseudo-first order | [4] |
Table 2: Stability of Artemisinin and its Derivatives
| Compound | Condition | Half-life (t½) | Reference |
| Artemisinin | In vivo (mice) | 51.6 min | [5] |
| Artesunate | In vivo | < 1 hour | [6] |
| Artemether | In vivo | 2 - 4 hours | [6] |
| Dihydroartemisinin | pH 7.4 | 5.5 hours | [7] |
| Dihydroartemisinin | Plasma | 2.3 hours | [7] |
Note: Artemisinin and its derivatives are endoperoxides, not epoxides, but their stability is a relevant topic for researchers in this field.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of a Sesquiterpene Epoxide
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a sesquiterpene epoxide under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the sesquiterpene epoxide in a suitable non-reactive solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for up to 24 hours.
-
Sample at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the sesquiterpene epoxide in a controlled temperature oven (e.g., 80°C) for a defined period.
-
At various time points, dissolve a known amount of the solid in the mobile phase for HPLC analysis.
-
Alternatively, incubate a solution of the epoxide in a suitable solvent at an elevated temperature.
-
-
Photodegradation:
-
Expose a solution of the sesquiterpene epoxide in a photostability chamber to a specific light source (e.g., UV-A, UV-C) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
Sample at various time points for analysis.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent sesquiterpene epoxide from its degradation products.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid for better peak shape) and acetonitrile or methanol is typically used.
-
Detection: Use a UV detector at the λmax of the parent compound and a mass spectrometer to identify degradation products.
-
Inject the samples from the stress conditions and a control (unstressed) sample.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Mandatory Visualization
Caption: Factors influencing sesquiterpene epoxide degradation.
Caption: Workflow for studying degradation kinetics.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. DOT Language | Graphviz [graphviz.org]
resolving batch-to-batch variability in epoxide synthesis
Welcome to the Technical Support Center for Epoxide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during epoxidation reactions, with a specific focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting specific problems encountered during epoxide synthesis.
Issue 1: Inconsistent Reaction Rates and Stalled Reactions
-
Question: My epoxidation reaction time varies significantly between batches, and sometimes the reaction appears to stall before completion. What are the potential causes and solutions?
-
Answer: Inconsistent reaction rates are a common challenge, often linked to reagent solubility and temperature control. One frequent issue arises with the use of meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM), especially at low temperatures.[1]
Potential Causes:
-
Poor Reagent Solubility: mCPBA has moderate solubility in DCM, which is exacerbated at low temperatures (e.g., -75 to -65 °C), leading to precipitation of the reagent and an inconsistent reaction mixture.[1]
-
Localized "Hot Spots": Poor mixing of a partially dissolved reagent can lead to localized exothermic events upon addition, causing safety concerns and inconsistent reaction progression.[1]
-
Moisture in Reagents or Solvents: Water can react with some epoxidizing agents or catalysts, reducing their effectiveness.
Troubleshooting Steps:
-
Improve Reagent Dissolution: Instead of adding solid mCPBA, consider dissolving it in a minimal amount of a co-solvent in which it is more soluble, such as ethanol, before adding it to the reaction mixture.[1] This can help maintain a homogeneous solution.
-
Optimize Reagent Addition: Add the dissolved epoxidizing agent slowly and subsurface to ensure rapid and uniform mixing, minimizing the risk of localized concentration gradients and exotherms.
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Utilize molecular sieves or other drying agents as appropriate for your specific reaction.
-
Monitor the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) to monitor the disappearance of the starting alkene and the appearance of the epoxide product.[2][3][4] Oxirane Oxygen Content (OOC) analysis can also be used to track reaction progress.[2]
-
Issue 2: Low or Variable Product Yield and Purity
-
Question: I'm observing significant variability in the yield and purity of my epoxide from batch to batch. How can I improve consistency?
-
Answer: Fluctuations in yield and purity can stem from a variety of factors including the quality of starting materials, side reactions, and purification challenges.
Potential Causes:
-
Raw Material Quality: Impurities in the starting alkene or epoxidizing agent can lead to side reactions and the formation of byproducts that are difficult to remove.
-
Over-oxidation: The desired epoxide can sometimes be further oxidized to other products, especially if the reaction is left for too long or if there is an excess of the oxidizing agent.[1]
-
Side Reactions: Depending on the substrate and reaction conditions, side reactions such as ring-opening of the epoxide under acidic or basic conditions can occur, reducing the yield of the desired product.[5][6]
-
Purification Issues: Epoxides can be sensitive to certain purification methods. For example, chromatography on silica gel can sometimes lead to ring-opening. Additionally, some impurities may have similar physical properties to the product, making separation difficult.[1]
Troubleshooting Steps:
-
Characterize Raw Materials: Ensure the purity of your starting materials for each batch using appropriate analytical techniques.
-
Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the alkene may sometimes be used to ensure complete consumption of the more expensive oxidizing agent.
-
Control Reaction Time and Temperature: Monitor the reaction closely to determine the optimal reaction time for maximizing epoxide formation while minimizing byproduct formation. Maintain strict temperature control throughout the reaction.
-
Quench the Reaction: Once the reaction is complete, quench any remaining oxidizing agent to prevent over-oxidation during workup.
-
Develop a Robust Purification Protocol: Evaluate different purification methods. If silica gel chromatography is problematic, consider alternatives like distillation or crystallization. A "telescoped" process, where the crude product is used directly in the next step without full purification, can sometimes be implemented to avoid degradation on storage or during purification.[1][7]
-
Issue 3: Challenges in Scaling Up the Reaction
-
Question: A protocol that works well on a small scale is giving inconsistent results and safety issues upon scale-up. What should I consider?
-
Answer: Scaling up epoxidation reactions presents several challenges, primarily related to heat and mass transfer.[8][9]
Potential Causes:
-
Heat Dissipation: Epoxidation reactions are often exothermic.[8] The surface-area-to-volume ratio decreases upon scale-up, making it more difficult to dissipate heat effectively. This can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Mixing Efficiency: Achieving uniform mixing in a large reactor can be more challenging than in a small flask.[8] Inefficient mixing can lead to localized concentration and temperature gradients.
-
Addition Rates: The rate of reagent addition becomes more critical at a larger scale to control the reaction rate and temperature.[8][10]
Troubleshooting Steps:
-
Perform Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction and determine appropriate cooling requirements.
-
Optimize Mixing: Use appropriate reactor geometry and impeller design to ensure efficient mixing.[8]
-
Control Addition Rate: Scale the addition rate of reagents appropriately to maintain the desired reaction temperature.
-
Consider Process Robustness: Test the reaction's robustness to small variations in parameters like temperature, concentration, and reaction time at the lab scale before moving to a pilot plant.[9]
-
Data Presentation: Impact of Reaction Parameters on Epoxidation
The following table summarizes hypothetical data illustrating how variations in key parameters can affect reaction outcomes.
| Parameter | Batch A (Control) | Batch B (Low Temperature) | Batch C (Fast Addition) | Batch D (Wet Solvent) |
| Reaction Temperature | 0 °C | -20 °C | 0 °C | 0 °C |
| mCPBA Addition Time | 30 min | 30 min | 5 min | 30 min |
| Solvent Water Content | <50 ppm | <50 ppm | <50 ppm | 500 ppm |
| Reaction Time | 2 hours | 6 hours (stalled) | 1.5 hours | 4 hours |
| Yield (%) | 95% | 40% | 85% (with impurities) | 70% |
| Purity (%) | 98% | 95% | 90% | 92% |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using mCPBA
-
Preparation: To a solution of the alkene (1.0 equiv) in dichloromethane (DCM, 10 mL/mmol of alkene) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add solid meta-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system) or another suitable analytical method.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Protocol 2: Monitoring Epoxidation via Oxirane Oxygen Content (OOC) Analysis [2]
This protocol is adapted for monitoring the epoxidation of fatty acid methyl esters but can be modified for other substrates.
-
Sampling: Withdraw a sample from the reaction mixture at regular intervals (e.g., every 30 minutes).[2]
-
Titration: Accurately weigh the sample into a flask and dissolve it in an appropriate solvent. Add a solution of hydrobromic acid in glacial acetic acid.
-
Endpoint Determination: Titrate the excess HBr with a standardized solution of sodium acetate in glacial acetic acid, using a suitable indicator (e.g., crystal violet) to determine the endpoint.
-
Calculation: Calculate the OOC based on the amount of HBr consumed by the epoxide. The reaction is considered complete when the OOC reaches a stable maximum value.[2]
Visualizations
Caption: A workflow for troubleshooting batch-to-batch variability.
Caption: Key factors contributing to variability in epoxide synthesis.
Caption: A simplified reaction pathway for epoxidation with a peroxy acid.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 10. reddit.com [reddit.com]
preventing side reactions in acid-catalyzed epoxide cleavage
Welcome to the technical support center for acid-catalyzed epoxide cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this fundamental organic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in acid-catalyzed epoxide cleavage?
A1: The primary side reactions include polymerization of the epoxide, loss of regioselectivity leading to a mixture of products, and carbocation rearrangements. The strained nature of the epoxide ring makes it susceptible to polymerization, especially under strongly acidic conditions.[1] Loss of regioselectivity is a common issue with unsymmetrical epoxides, where the nucleophile can attack either the more or less substituted carbon.
Q2: How does the choice of acid catalyst affect the reaction outcome?
A2: The type of acid, whether a Brønsted or Lewis acid, significantly influences both the reaction rate and selectivity. Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack. This coordination can offer better control over regioselectivity compared to Brønsted acids, which protonate the epoxide oxygen and can lead to a more carbocationic intermediate, potentially increasing the likelihood of rearrangements. Some studies show that Lewis acid catalyzed mechanisms can be more selective than Brønsted acid catalyzed routes.[1]
Q3: What is the role of the solvent in controlling side reactions?
A3: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway. Polar protic solvents, such as water and alcohols, can act as both the solvent and the nucleophile. The polarity of the solvent can affect the distribution of reaction products. For instance, in the reaction of some epoxides, polar solvents can favor the formation of secondary alcohols. Non-coordinating, aprotic solvents are often preferred to minimize solvent participation and potential side reactions.
Q4: How does temperature influence the formation of side products?
A4: Higher reaction temperatures generally increase the reaction rate but can also promote side reactions like polymerization and rearrangements. It is crucial to carefully control the temperature to achieve the desired transformation efficiently while minimizing the formation of byproducts. For some reactions, elevated temperatures are necessary to drive the reaction to completion, but this must be balanced against the potential for increased side product formation.
Q5: Can protecting groups be used to prevent side reactions?
A5: Yes, in molecules with multiple functional groups, protecting groups are essential to prevent unwanted reactions. For example, if a molecule contains both an epoxide and a hydroxyl group, the hydroxyl group can be protected as a silyl ether or other suitable protecting group to prevent it from acting as an intramolecular nucleophile during the acid-catalyzed cleavage of the epoxide. The choice of protecting group depends on its stability to the acidic conditions required for epoxide opening and the ease of its subsequent removal.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product Due to Polymerization
Symptoms:
-
Formation of a significant amount of high molecular weight, often insoluble, material.
-
Low recovery of the expected ring-opened product.
Possible Causes:
-
Highly concentrated acid catalyst: Strong acids can readily promote the cationic polymerization of epoxides.
-
High reaction temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Inappropriate solvent: Certain solvents may not effectively solvate the intermediates, leading to aggregation and polymerization.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Catalyst Concentration | Use a catalytic amount of a milder acid (e.g., a weaker Lewis acid or a solid acid catalyst). |
| 2 | Lower the Reaction Temperature | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| 3 | Choose an Appropriate Solvent | Use a non-coordinating, aprotic solvent to minimize side reactions. |
| 4 | Slow Addition of Reagents | Add the acid catalyst or the epoxide slowly to the reaction mixture to maintain a low concentration of reactive intermediates. |
Issue 2: Poor Regioselectivity in the Ring-Opening of Unsymmetrical Epoxides
Symptoms:
-
Formation of a mixture of regioisomers, making purification difficult.
-
Inconsistent product ratios between batches.
Possible Causes:
-
Nature of the acid catalyst: Strong Brønsted acids can lead to a more SN1-like mechanism, favoring attack at the more substituted carbon, while other conditions might favor an SN2-like attack at the less substituted carbon.
-
Steric and electronic effects of the substrate: The substituents on the epoxide ring influence the site of nucleophilic attack.
-
Reaction conditions: Temperature and solvent can influence the regiochemical outcome.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Select a Regioselective Catalyst | Employ a Lewis acid catalyst known to favor the desired regioisomer. For example, certain metal triflates can exhibit high regioselectivity. |
| 2 | Optimize Reaction Temperature | Systematically vary the temperature to find the optimal balance for regioselectivity. Lower temperatures often favor SN2-type attack on the less hindered carbon. |
| 3 | Vary the Solvent | Test a range of solvents with different polarities and coordinating abilities to influence the reaction pathway. |
Data Presentation
Table 1: Comparison of Heterogeneous Acid Catalysts in the Ring-Opening of Epichlorohydrin with Methanol
| Catalyst | Turnover Frequency (h⁻¹) | Regioselectivity for Terminal Ether (%) |
| Sn-Beta | 193 | 96 |
| Hf-Beta | 33 | 97 |
| Zr-Beta | 28 | 97 |
| Al-Beta | Not Reported | 93 |
Data sourced from a study on heterogeneous Lewis acid catalysts.[1] The reaction was carried out at 60°C.
Experimental Protocols
General Protocol for Acid-Catalyzed Alcoholysis of an Epoxide
This protocol provides a general procedure for the ring-opening of an epoxide with an alcohol under acidic conditions, aiming to minimize side reactions.
Materials:
-
Epoxide
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., a Lewis acid like Sc(OTf)₃ or a Brønsted acid like p-toluenesulfonic acid)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the epoxide in the anhydrous aprotic solvent.
-
Addition of Alcohol: Add the anhydrous alcohol to the solution. A typical excess of 2-5 equivalents is used.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Catalyst Addition: Add the acid catalyst in small portions or as a solution in the reaction solvent. The amount of catalyst should be optimized, typically ranging from 1-10 mol%.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General mechanism for acid-catalyzed epoxide ring-opening.
Caption: Troubleshooting workflow for common side reactions.
Caption: Factors influencing regioselectivity in epoxide cleavage.
References
Technical Support Center: Analytical Method Development for Alpha-Cedrene Epoxide Quantification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the quantification of alpha-cedrene epoxide. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of alpha-cedrene epoxide?
A1: The principal analytical technique for both qualitative and quantitative analysis of alpha-cedrene epoxide is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high resolution for separating volatile compounds and provides structural information for accurate identification, which is particularly useful when analyzing complex mixtures like essential oils.
Q2: What are the key mass spectral fragments for identifying alpha-cedrene epoxide?
A2: In electron ionization mass spectrometry (EI-MS), alpha-cedrene epoxide (molecular weight: 220.35 g/mol ) typically shows a molecular ion peak (M+) at m/z 220. A prominent fragment ion is often observed at m/z 205.
Q3: Is HPLC a suitable technique for analyzing alpha-cedrene epoxide?
A3: While GC-MS is more common, High-Performance Liquid Chromatography (HPLC) can also be used. Since alpha-cedrene epoxide lacks a strong chromophore, UV detection at low wavelengths, such as 210 nm, is recommended. For enhanced sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) is a viable option.
Q4: What are the critical considerations for sample preparation when analyzing alpha-cedrene epoxide?
A4: The choice of sample preparation technique depends on the matrix. For essential oils, simple dilution with a non-polar solvent like hexane or ethyl acetate is usually sufficient. For biological matrices such as plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove interferences. It is crucial to handle samples in a way that prevents the degradation of the epoxide, such as avoiding acidic or basic conditions.
Q5: How can I ensure the stability of alpha-cedrene epoxide in my samples and standards?
A5: Alpha-cedrene epoxide can be susceptible to ring-opening reactions. To maintain its stability, store standards and samples in tightly sealed containers in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C or -80°C is recommended. Avoid prolonged exposure to light and air. When preparing solutions, use high-purity, inert solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS and HPLC analysis of alpha-cedrene epoxide.
GC-MS Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation. | 1. Use a deactivated liner and/or perform liner maintenance. Trim the first few centimeters of the column. 2. Bake out the column according to the manufacturer's instructions. If contamination persists, replace the column. 3. Ensure the column is installed at the correct depth in the injector and detector. |
| Low Sensitivity/Poor Response | 1. Leak in the system (injector, detector, or connections). 2. Suboptimal injection parameters. 3. Contaminated ion source. 4. Degradation of the analyte in the injector. | 1. Perform a leak check using an electronic leak detector. 2. Optimize injector temperature and split ratio. A lower injector temperature may prevent thermal degradation. 3. Clean the ion source according to the manufacturer's instructions. 4. Use a lower injection temperature and a deactivated liner. Consider a faster injection speed. |
| Ghost Peaks | 1. Contamination of the syringe, solvent, or carrier gas. 2. Carryover from a previous injection. | 1. Run a blank solvent injection to identify the source of contamination. Use high-purity solvents and carrier gas with appropriate traps. 2. Implement a thorough syringe and injector cleaning protocol between injections. |
| Irreproducible Results | 1. Inconsistent injection volume. 2. Sample degradation over time in the autosampler. 3. Variability in sample preparation. | 1. Use an autosampler for precise and consistent injection volumes. 2. Analyze samples as soon as possible after placing them in the autosampler. Keep the autosampler tray cool if possible. 3. Ensure consistent and validated sample preparation procedures are followed. |
| Matrix Effects (Signal Enhancement or Suppression) | Co-eluting compounds from the sample matrix interfering with the ionization of the analyte. | Use matrix-matched calibration standards. An internal standard that is structurally similar to alpha-cedrene epoxide can also help to compensate for matrix effects. More extensive sample cleanup may be necessary. |
HPLC-UV Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Column degradation or contamination. 2. High dead volume in the system. 3. Inappropriate mobile phase composition. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Check all connections for proper fitting and minimize the length of tubing. 3. Optimize the mobile phase composition and ensure it is properly degassed. |
| Split Peaks | 1. Clogged frit or partially blocked column. 2. Incompatibility of the injection solvent with the mobile phase. | 1. Reverse flush the column (if recommended by the manufacturer) or replace the column. 2. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector flow cell. 3. Fluctuations in pump pressure. | 1. Degas the mobile phase thoroughly. 2. Flush the system with a clean, strong solvent. 3. Prime the pump and check for leaks in the pump seals. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp aging. | 1. Ensure the UV detector is set to a low wavelength (e.g., 210 nm) for optimal detection of alpha-cedrene epoxide. 2. Concentrate the sample or inject a larger volume (if compatible with the column). 3. Check the lamp's usage hours and replace it if necessary. |
Experimental Protocols
Protocol 1: Quantification of Alpha-Cedrene Epoxide in Essential Oils by GC-MS
This protocol provides a general method for the quantification of alpha-cedrene epoxide in essential oil samples.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Dilute to volume with hexane or ethyl acetate.
-
Vortex for 30 seconds to ensure homogeneity.
2. GC-MS Parameters:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1, adjust as needed) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Quantifier Ion | m/z 220 |
| Qualifier Ions | m/z 205, 107 |
3. Calibration:
-
Prepare a series of calibration standards of alpha-cedrene epoxide in the same solvent used for sample dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
4. Data Analysis:
-
Identify alpha-cedrene epoxide in the sample chromatograms based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration of alpha-cedrene epoxide in the samples using the calibration curve.
Protocol 2: Quantification of Alpha-Cedrene Epoxide in Plasma by GC-MS/MS
This protocol is adapted from a validated method for a structurally similar compound and is suitable for drug development studies.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound or a compound not present in the sample).
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of hexane or ethyl acetate for GC-MS/MS analysis.
2. GC-MS/MS Parameters:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 260 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 70°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 3 min |
| MS/MS Transitions | To be determined by infusing a pure standard of alpha-cedrene epoxide. A potential transition could be from the precursor ion m/z 220 to a suitable product ion. |
| Collision Energy | To be optimized for the specific MS/MS transition. |
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant regulatory guidelines.
Quantitative Data Summary (Example based on a similar compound) [1][2]
| Validation Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Short-Term Stability (Room Temp, 24h) | Stable |
| Long-Term Stability (-80°C, 1 month) | Stable |
Protocol 3: Analysis of Alpha-Cedrene Epoxide by HPLC-UV
This protocol provides a starting point for the analysis of alpha-cedrene epoxide without derivatization.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Isocratic Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
3. Method Development:
-
The mobile phase composition and gradient may need to be optimized to achieve adequate separation from other components in the sample matrix.
Visualizations
Caption: GC-MS workflow for alpha-cedrene epoxide quantification.
Caption: Troubleshooting logic for analytical method issues.
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Terpenoids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in the Gas Chromatography (GC) analysis of terpenoids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in terpenoid analysis?
A: Peak tailing is a phenomenon observed in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape. Tailing peaks can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds, which is particularly problematic in the complex mixtures often found in terpenoid analysis.[1][3][4]
Q2: What are the most common causes of peak tailing in the GC analysis of terpenoids?
A: Peak tailing in terpenoid analysis can stem from a variety of factors, which can be broadly categorized as either chemical or physical issues.[3][5]
-
Chemical Causes: These often involve unwanted interactions between the terpenoid analytes and active sites within the GC system. Terpenoids, especially those with polar functional groups (terpenoids), can interact with active silanol groups on the surface of the inlet liner, the column, or contaminants.[1][2][6]
-
Physical Causes: These are often related to disruptions in the carrier gas flow path.[2][3][5] This can include issues like improper column installation, dead volumes in the system, or a poorly cut column.[2][3]
Q3: How can I determine if the peak tailing is a chemical or physical problem?
A: A good diagnostic step is to observe which peaks in your chromatogram are tailing.[2][5]
-
If all peaks, including the solvent peak, are tailing: This typically points to a physical issue, such as a disruption in the flow path.[3]
-
If only some of the peaks, particularly the more polar terpenoids, are tailing: This is more indicative of a chemical interaction or adsorption problem.[2][5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your GC analysis of terpenoids.
Guide 1: Addressing Chemical Interactions and Active Sites
Many terpenoids contain polar functional groups that can interact with active sites in the GC system, leading to peak tailing. These active sites are often exposed silanol groups (-Si-OH) on glass surfaces.
Troubleshooting Steps:
-
Inlet Liner Deactivation & Maintenance: The inlet liner is a common source of activity.[6][7]
-
Action: Replace the inlet liner with a new, deactivated liner. Consider using liners with advanced deactivations designed for active compounds.[8]
-
Tip: Even new liners can have some activity. It's good practice to condition a new liner by making a few blank injections at the analysis temperature. Deactivated glass wool within the liner can also be a source of activity and may need to be replaced or avoided for highly sensitive analytes.[9]
-
-
Column Conditioning and Maintenance: The front end of the GC column can become contaminated or active over time.[2][6]
-
Action: Trim the first 10-20 cm from the inlet end of the column to remove any accumulated non-volatile residues or active sites.[8][10]
-
Action: If trimming doesn't resolve the issue, consider conditioning the column according to the manufacturer's instructions. In severe cases, column replacement may be necessary.[11]
-
-
Use of Inert Components: Ensure all components in the sample flow path are as inert as possible.
-
Action: Utilize deactivated injection port liners and gold-plated seals to minimize interactions.[11]
-
Logical Troubleshooting Flow for Chemical Issues
Caption: Troubleshooting workflow for chemical causes of peak tailing.
Guide 2: Correcting Physical and Mechanical Issues
Disruptions to the smooth flow of the carrier gas through the GC system are a common cause of peak tailing that affects all compounds.
Troubleshooting Steps:
-
Proper Column Installation: An incorrectly installed column is a frequent culprit.[3][11]
-
Action: Ensure the column is cut cleanly and at a 90-degree angle. A poor cut can create turbulence.[2][3][8] Use a magnifying tool to inspect the cut.
-
Action: Verify the column is installed at the correct depth in both the inlet and the detector, according to the manufacturer's specifications for your instrument. An incorrect insertion depth can create dead volumes.[3]
-
-
System Leaks: Leaks in the system can disrupt the carrier gas flow and introduce contaminants.
-
Action: Use an electronic leak detector to check for leaks at all fittings, especially at the inlet septum, column connections, and detector.
-
-
Inlet and Injection Parameters: The conditions of the injection can significantly impact peak shape.
-
Action: For splitless injections, ensure your initial oven temperature is about 20°C below the boiling point of your solvent to allow for proper solvent focusing. A "solvent effect violation" can cause tailing of early eluting peaks.[12]
-
Action: If using a split injection, ensure the split ratio is not too low. A minimum of 20 mL/min total flow through the inlet is recommended to ensure efficient sample transfer.[11]
-
Troubleshooting Flow for Physical Issues
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. restek.com [restek.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromexscientific.co.uk [chromexscientific.co.uk]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. restek.com [restek.com]
Validation & Comparative
A Comparative Analysis of Alpha-Cedrene Epoxide Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, characterization, and potential biological activities of alpha-cedrene epoxide stereoisomers, providing essential data for researchers in natural product chemistry and drug discovery.
Alpha-cedrene, a prominent sesquiterpene found in cedarwood oil, serves as a valuable precursor for the synthesis of various derivatives, including its epoxide. The epoxidation of alpha-cedrene can result in different stereoisomers, each potentially exhibiting unique physicochemical properties and biological activities. This guide offers a comparative analysis of these isomers, presenting key experimental data and methodologies to assist researchers in their exploration of these compounds.
Physicochemical and Spectroscopic Properties
The stereochemical orientation of the epoxide ring in the alpha-cedrene framework significantly influences the molecule's properties. While comprehensive comparative data for all possible isomers is not extensively available in publicly accessible literature, the following table summarizes typical physicochemical and spectroscopic data for alpha-cedrene epoxide. It is important to note that specific values may vary between different stereoisomers.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Woody, cedar-like |
| Boiling Point | 264.4 °C at 760 mmHg |
| Flash Point | 96.6 °C |
| Density | 1.04 g/cm³ |
| XLogP3 | 3.9 |
| Kovats Retention Index (Standard non-polar) | 1568 - 1586 |
Note: The data presented is a compilation from various sources and represents general values for alpha-cedrene epoxide. Specific isomers may exhibit variations.
Stereoselective Synthesis of Alpha-Cedrene Epoxide Isomers
The synthesis of specific alpha-cedrene epoxide isomers can be achieved through different methods, with the choice of reagent and reaction conditions dictating the stereochemical outcome.
Epoxidation with Peroxy Acids
A common method for the epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereoselectivity of this reaction is influenced by steric hindrance, with the epoxidizing agent typically approaching the less hindered face of the double bond in the alpha-cedrene molecule.
Chemoenzymatic Epoxidation
Enzymatic catalysis offers a highly stereoselective route to alpha-cedrene epoxide. For instance, the use of a lipase in the presence of hydrogen peroxide can lead to the formation of a specific isomer with high diastereomeric excess.
Comparative Biological Activity
The epoxide functional group is a known pharmacophore that can enhance the biological activity of sesquiterpenes by increasing their electrophilicity. While specific comparative studies on the biological activities of individual alpha-cedrene epoxide isomers are limited, essential oils containing alpha-cedrene and its derivatives have demonstrated notable antimicrobial properties. For example, the essential oil from the heartwood of Cunninghamia lanceolata var. konishii, which contains alpha-cedrene, has shown strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL.[1] It is hypothesized that different stereoisomers of alpha-cedrene epoxide will exhibit varying degrees of antimicrobial and other biological activities due to differences in their interaction with biological targets.
Experimental Protocols
Synthesis of Alpha-Cedrene Epoxide (General Procedure)
Materials:
-
Alpha-cedrene
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve alpha-cedrene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alpha-cedrene epoxide.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, HP-5ms).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
Sample Preparation: Dilute the alpha-cedrene epoxide sample in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration.
Signaling Pathways and Experimental Workflows
The biological activity of alpha-cedrene epoxide isomers is predicated on their interaction with cellular targets. The epoxide ring is a key functional group that can react with nucleophilic residues in proteins, potentially modulating their function. The diagram below illustrates a generalized workflow for the synthesis and evaluation of alpha-cedrene epoxide isomers.
Caption: Workflow for the synthesis and evaluation of alpha-cedrene epoxide isomers.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an alpha-cedrene epoxide isomer with anti-inflammatory properties.
References
A Comparative Analysis of the Biological Activities of Alpha-Cedrene and Alpha-Cedrene Epoxide
For Immediate Publication
[City, State] – [Date] – A comprehensive review of available scientific literature reveals distinct and overlapping biological activities of the naturally occurring sesquiterpene alpha-cedrene and its oxidized form, alpha-cedrene epoxide. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the current understanding of their antimicrobial, anticancer, and anti-inflammatory properties, supported by available experimental data. While research into alpha-cedrene is more extensive, preliminary evidence suggests that the epoxidation of alpha-cedrene may modulate its biological effects, a crucial consideration for therapeutic development.
Summary of Biological Activities
| Biological Activity | Alpha-Cedrene | Alpha-Cedrene Epoxide |
| Antimicrobial | Moderate activity against various bacteria. | Limited data available. Essential oils containing alpha-cedrene epoxide show antimicrobial effects. |
| Anticancer | Demonstrates cytotoxic effects against leukemia cell lines (IC50 = 22.2 µg/mL).[1] | Limited data available. |
| Anti-inflammatory | Exhibits anti-inflammatory properties.[2] | Limited data available. Structure-activity relationship analyses suggest potential anti-inflammatory activity.[3] |
| Anti-obesity | Protects against high-fat diet-induced adiposity.[4] | Not reported. |
| Other | Induces skeletal muscle hypertrophy.[1] | Not reported. |
In-Depth Comparison
Antimicrobial Activity
Alpha-cedrene has demonstrated moderate antimicrobial activity against a range of microorganisms.[2] For instance, essential oils rich in alpha-cedrene have shown strong growth suppression against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL.[3][5]
Data on the isolated alpha-cedrene epoxide is limited. However, the introduction of an epoxide ring to a terpene is often associated with enhanced antimicrobial efficacy due to increased electrophilicity, which can facilitate interactions with microbial cellular structures.[3] Essential oils containing alpha-cedrene epoxide have been noted for their antimicrobial properties, but the specific contribution of the epoxide has not been quantified in direct comparative studies.[1]
Anticancer Activity
In vitro studies have shown that alpha-cedrene possesses antileukemic properties, with a reported half-maximal inhibitory concentration (IC50) of 22.2 µg/mL.[1] The combination of alpha-cedrene with cedrol has also been shown to be effective in killing tumor cells of the oral mucosa, liver, and lung.[2] The precise molecular mechanisms underlying its anticancer effects are still under investigation.
Currently, there is a lack of specific experimental data on the anticancer activity of isolated alpha-cedrene epoxide.
Anti-inflammatory Activity
Alpha-cedrene has been identified as an anti-inflammatory agent in animal studies.[2] While the exact mechanism is not fully elucidated, it is suggested that terpenes, in general, may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
For alpha-cedrene epoxide, direct experimental evidence of its anti-inflammatory activity is not yet available. However, structure-activity relationship (SAR) analyses, which examine the relationship between a molecule's chemical structure and its biological activity, suggest that the epoxide functional group could influence anti-inflammatory effects. Molecular docking studies have indicated potential binding affinities of epoxide-containing compounds with inflammatory targets like cyclooxygenase-2 (COX-2).[3]
Signaling Pathways and Mechanisms of Action
A significant body of research on alpha-cedrene has focused on its role in metabolic regulation through the activation of the mouse olfactory receptor 23 (MOR23). This interaction triggers a downstream signaling cascade involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which ultimately influences gene expression related to adipogenesis and myogenesis.
Caption: Alpha-cedrene signaling pathway via MOR23.
The mechanism of action for alpha-cedrene epoxide is less understood. The high reactivity of the epoxide ring suggests that it may interact with various nucleophilic biomolecules, such as proteins and nucleic acids. This reactivity is a common feature of epoxide-containing compounds and is often linked to their biological activities.
Caption: General reactivity of alpha-cedrene epoxide.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: Alpha-cedrene and alpha-cedrene epoxide are serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.
-
Inoculation and Incubation: The microbial inoculum is added to each well of the microtiter plate. The plate is then incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Antimicrobial susceptibility testing workflow.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of alpha-cedrene and alpha-cedrene epoxide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of alpha-cedrene and alpha-cedrene epoxide for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite Measurement: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated control cells. The IC50 value for NO inhibition is then determined.
Conclusion and Future Directions
The available data suggests that alpha-cedrene possesses a range of promising biological activities, with its effects on metabolic regulation being the most well-characterized. While the epoxidation of alpha-cedrene is hypothesized to enhance certain bioactivities, particularly antimicrobial effects, there is a clear need for more direct comparative studies to quantify these differences. Future research should focus on obtaining specific IC50 and MIC values for alpha-cedrene epoxide across various biological assays and elucidating the specific molecular targets and signaling pathways involved in the anticancer and anti-inflammatory effects of both compounds. Such data will be invaluable for the rational design and development of novel therapeutics based on these natural products.
References
- 1. Buy alpha-Cedrene epoxide | 13567-39-0 [smolecule.com]
- 2. leafwell.com [leafwell.com]
- 3. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]
- 4. (+)-Cedrol;alpha-Cedrol | C15H26O | CID 146159717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Efficacy of Alpha-Cedrene Epoxide and Other Terpenes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial efficacy of alpha-cedrene epoxide and other well-known terpenes, including thymol, carvacrol, and limonene. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds as antimicrobial agents. This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes the proposed mechanisms of action.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial activity of terpenes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below presents a summary of MIC values for alpha-cedrene and other selected terpenes against common bacterial strains. It is important to note that direct comparative studies under identical conditions are limited, and variations in experimental protocols can influence results.
| Compound | Test Organism | MIC (µg/mL) | Citation |
| Alpha-Cedrene | Bacillus subtilis | 3.06 | |
| Proteus sp. | 3.06 | ||
| Gram-positive bacteria (in essential oil) | 31.25 - 62.5 | [1] | |
| Thymol | Staphylococcus aureus | 150 - 724 | [2] |
| Escherichia coli | 175 - 4000 | [3][4] | |
| Carvacrol | Staphylococcus aureus | 128 - 4000 | [2][5] |
| Escherichia coli | 150 - 450 | [6][7] | |
| Limonene | Staphylococcus aureus | 1000 - 32000 | [8] |
| Escherichia coli | 12500 | [9] |
Note: Data for pure alpha-cedrene epoxide is limited in the reviewed literature. The data for alpha-cedrene, its non-epoxidized precursor, is included as a close proxy. The MIC values for other terpenes show a range reflecting the variability in experimental methodologies across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antimicrobial efficacy of terpenes.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent.
a. Preparation of Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured on a suitable agar medium for 18-24 hours.
-
Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Terpene Dilutions:
-
The terpene is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the terpene stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
c. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted terpene is inoculated with the prepared bacterial suspension.
-
A positive control (broth with inoculum, no terpene) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 16-20 hours.
d. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the terpene at which there is no visible growth of the microorganism.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
a. Preparation of Agar Plates and Inoculum:
-
Mueller-Hinton agar plates are prepared.
-
A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the entire surface of the agar plate to create a lawn of bacteria.
b. Application of Terpene:
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the terpene solution.
-
The impregnated disks are placed on the surface of the inoculated agar plate.
c. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of many terpenes, particularly lipophilic sesquiterpenes like alpha-cedrene, involves the disruption of the bacterial cell membrane. This interaction leads to a cascade of events culminating in cell death.
Caption: Proposed mechanism of antimicrobial action of lipophilic terpenes.
The experimental workflow for determining antimicrobial efficacy typically follows a standardized procedure to ensure reproducibility and comparability of results.
Caption: Experimental workflow for MIC determination using the broth microdilution method.
References
- 1. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymol tolerance in Escherichia coli induces morphological, metabolic and genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 5. Frontiers | Assessment of carvacrol-antibiotic combinations’ antimicrobial activity against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-lethal Concentrations of Phytochemicals (Carvacrol and Oregano) Select for Reduced Susceptibility Mutants of Escherichia coli O23:H52 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activities and Synergistic Interaction of Citrus Essential Oils and Limonene with Gentamicin against Clinically Isolated Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-Soluble Ruthenium (II) Complex Derived From Optically Pure Limonene and Its Microencapsulation Are Efficient Tools Against Bacterial Food Pathogen Biofilms: Escherichia coli, Staphylococcus aureus, Enteroccocus faecalis, and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alpha-Cedrene Epoxide's Mechanism of Action
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-cedrene epoxide, a sesquiterpenoid derivative, has garnered interest within the scientific community for its potential biological activities. As a member of the diverse family of sesquiterpenoids, which are known for their wide range of pharmacological properties, understanding the precise mechanism of action of alpha-cedrene epoxide is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of alpha-cedrene epoxide, benchmarking its known and potential mechanisms of action against those of other well-studied sesquiterpenoid epoxides, namely β-caryophyllene oxide and zerumbone epoxide.
While direct experimental validation of alpha-cedrene epoxide's mechanism of action is limited, this document synthesizes available data, details relevant experimental protocols for its validation, and presents visual representations of key signaling pathways to aid researchers in designing future studies.
Comparative Analysis of Biological Activity
The biological activities of alpha-cedrene epoxide are often inferred from studies on essential oils containing its precursor, alpha-cedrene, or from the general reactivity of the epoxide functional group. To provide a clearer perspective, this section compares the available quantitative data for alpha-cedrene epoxide with that of β-caryophyllene oxide and zerumbone epoxide, two structurally related compounds with more extensively characterized biological effects.
| Compound | Biological Activity | Assay System | Quantitative Data (IC50/MIC) | Reference |
| Alpha-Cedrene Epoxide (in essential oil) | Antimicrobial (Gram-positive bacteria) | Micro-broth dilution | MIC: 31.25 - 62.5 µg/mL | [1] |
| Acetylcholinesterase Inhibition (related sesquiterpenoids) | IC50: 37 µg/mL (for cedar essential oil) | [1] | ||
| β-Caryophyllene Oxide | Cytotoxicity (A549 lung cancer cells) | MTT Assay | IC50: 124.1 µg/mL | [2] |
| Zerumbone | NF-κB Inhibition | NF-κB Reporter Assay (LPS-stimulated RAW 264.7 cells) | IC50: 1.97 ± 0.18 µM | [3][4] |
| Nitric Oxide (NO) Production Inhibition | Griess Reaction (LPS-stimulated RAW 264.7 cells) | IC50: 3.58 ± 0.46 µM | [3][4] | |
| Zerumbone 2,3-Epoxide | NF-κB Inhibition | NF-κB Reporter Assay (LPS-stimulated RAW 264.7 cells) | IC50: 30.11 ± 4.10 µM | [3][4] |
| Nitric Oxide (NO) Production Inhibition | Griess Reaction (LPS-stimulated RAW 264.7 cells) | IC50: 34.7 ± 3.72 µM | [3][4] |
Note: The data for alpha-cedrene epoxide is derived from studies on essential oils containing its precursor and related compounds, highlighting the need for further research on the isolated compound.
Validated Mechanisms of Action of Comparator Compounds
β-Caryophyllene Oxide: Induction of Apoptosis in Cancer Cells
β-Caryophyllene oxide has demonstrated pro-apoptotic activity in various cancer cell lines. A key proposed mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling proteins. In A549 lung cancer cells, β-caryophyllene oxide treatment leads to an upregulation of p53 and p21, which are critical regulators of the cell cycle.[2] This is followed by an increase in the expression of pro-apoptotic proteins such as Bax and caspases-3, -7, and -9, and a downregulation of the anti-apoptotic protein Bcl-2.[2]
Caption: Proposed apoptotic pathway of β-caryophyllene oxide.
Zerumbone Epoxide: Attenuation of Inflammatory Response
A comparative study of zerumbone and its 2,3-epoxide derivative has shed light on the role of the epoxide moiety in modulating anti-inflammatory activity. Both compounds were found to inhibit NF-κB activation and nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[3][4] However, zerumbone exhibited significantly more potent inhibition than zerumbone 2,3-epoxide, suggesting that the α,β-unsaturated carbonyl group is a key structural feature for this activity and that the presence of the epoxide ring may alter the molecule's geometry and reduce its inhibitory effect.[3]
Caption: Comparative inhibition of the NF-κB pathway by zerumbone and its epoxide.
Experimental Protocols for Mechanism Validation
To elucidate the mechanism of action of alpha-cedrene epoxide, a series of well-established experimental protocols can be employed. The following provides a general methodology for assessing its potential cytotoxic/apoptotic and anti-inflammatory effects.
Cytotoxicity and Apoptosis Induction Assay
This workflow aims to determine the cytotoxic potential of alpha-cedrene epoxide and to confirm if cell death occurs via apoptosis.
Caption: Experimental workflow for apoptosis validation.
Detailed Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549) in a 6-well plate and allow them to adhere overnight. Treat the cells with alpha-cedrene epoxide at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
Anti-inflammatory Activity Assay
This workflow is designed to assess the potential of alpha-cedrene epoxide to inhibit key inflammatory pathways.
Detailed Methodology: NF-κB Reporter Assay
-
Cell Culture and Transfection: Culture RAW 264.7 macrophages and transfect them with a reporter plasmid containing NF-κB response elements linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Treatment and Stimulation: Pre-treat the transfected cells with various concentrations of alpha-cedrene epoxide for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Reporter Gene Assay: After an appropriate incubation period, measure the activity of the reporter gene in the cell lysate or culture supernatant. A decrease in reporter gene activity in the presence of alpha-cedrene epoxide indicates inhibition of the NF-κB signaling pathway.
-
Nitric Oxide (NO) Production Assay (Griess Assay): In parallel, measure the concentration of nitrite (a stable product of NO) in the culture supernatants using the Griess reagent. A reduction in nitrite levels will confirm the inhibitory effect on NO production.
Conclusion and Future Directions
The comparative analysis presented in this guide suggests that alpha-cedrene epoxide holds promise as a bioactive compound, with potential antimicrobial, cytotoxic, and anti-inflammatory properties. However, the lack of direct experimental evidence for its mechanism of action underscores the need for further rigorous investigation.
Researchers are encouraged to utilize the outlined experimental protocols to:
-
Determine the precise IC50 and MIC values of isolated alpha-cedrene epoxide against a panel of cancer cell lines and microbial strains.
-
Elucidate the specific signaling pathways modulated by alpha-cedrene epoxide, particularly in relation to apoptosis and inflammation.
-
Conduct structure-activity relationship studies by comparing the activity of alpha-cedrene epoxide with its parent compound, alpha-cedrene, and other related sesquiterpenoids.
By systematically validating its mechanism of action, the scientific community can unlock the full therapeutic potential of alpha-cedrene epoxide and pave the way for its development into novel therapeutic agents.
References
A Comparative Guide to the Epoxidation of α-Cedrene: Reagent Performance and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of α-cedrene, a key sesquiterpene derived from cedarwood oil, yields α-cedrene epoxide, a valuable intermediate in the synthesis of fragrances, agrochemicals, and pharmaceuticals. The choice of epoxidation reagent is critical as it dictates the yield, stereoselectivity, and environmental impact of the synthesis. This guide provides a comparative analysis of common epoxidation reagents for α-cedrene, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Epoxidation Reagents for α-Cedrene
The selection of an epoxidation reagent for α-cedrene involves a trade-off between stereoselectivity, yield, cost, and environmental considerations. The following table summarizes the performance of various reagents based on available literature.
| Reagent/System | Oxidant | Catalyst/Co-reagent | Yield (%) | Diastereoselectivity (major isomer) | Key Advantages | Key Disadvantages |
| Peracetic Acid | Peracetic Acid | None | 78% (for a single epimer) | High (undisclosed ratio) | Readily available, relatively inexpensive. | Strong acid, can lead to side reactions. |
| m-CPBA | m-CPBA | None | Data not available for α-cedrene | Generally high (syn-addition)[1] | High reactivity, predictable stereochemistry.[1] | Potentially explosive, chlorinated waste. |
| Hydrogen Peroxide / MnSO₄ | Hydrogen Peroxide | Manganese Sulfate | ~54% (on α-pinene)[2] | Moderate to high | Inexpensive, environmentally benign oxidant. | Moderate yields, requires careful control of conditions. |
| Hydrogen Peroxide / W-catalyst | Hydrogen Peroxide | Tungsten-based polyoxometalate | High (100% selectivity on α-pinene)[3] | High | High selectivity, environmentally friendly. | Catalyst can be expensive and require specific preparation. |
| Oxone® | Potassium peroxymonosulfate | Acetone | Data not available for α-cedrene | Generally good | Safe, easy to handle, non-toxic byproducts.[4][5] | Requires a co-solvent, may have lower reactivity for sterically hindered alkenes. |
| Enzymatic (Lipase) | Hydrogen Peroxide | Lipase | High (inferred) | >99:1 diastereomeric ratio[6] | Exceptional stereoselectivity, mild reaction conditions, green approach. | Enzyme cost and stability can be a concern. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are protocols for the epoxidation of α-cedrene and related terpenes using the discussed reagents.
Epoxidation with Peracetic Acid
A known method for the epoxidation of (-)-α-cedrene involves the use of peracetic acid. While the full detailed protocol from the source is proprietary, a general procedure based on common practices is as follows:
-
Procedure: To a solution of (-)-α-cedrene in an appropriate solvent (e.g., dichloromethane or ethyl acetate), a solution of peracetic acid (typically 32-40% in acetic acid) is added dropwise at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acetic acid. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude α-cedrene epoxide, which can be further purified by chromatography or distillation. A patent describing this transformation reported a 78% yield of a single epimer.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used reagent for the epoxidation of alkenes, known for its reliability and high degree of stereospecificity (syn-addition)[1].
-
General Procedure: α-Cedrene is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform. A solution of m-CPBA (1.0 to 1.5 equivalents) in the same solvent is added portion-wise or dropwise at a controlled temperature, typically between 0 °C and room temperature. The reaction progress is monitored by TLC or GC. Once the starting material is consumed, the reaction mixture is washed with a solution of sodium sulfite to destroy excess peroxide, followed by washing with a sodium bicarbonate solution to remove the by-product, m-chlorobenzoic acid. The organic phase is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to give the crude epoxide. Purification is typically achieved by column chromatography.
Epoxidation with Hydrogen Peroxide Catalyzed by Manganese Sulfate
This method offers a greener alternative using an inexpensive catalyst and oxidant[2].
-
General Procedure for Terpene Epoxidation: In a reaction vessel, the terpene (e.g., α-pinene, a compound structurally similar to α-cedrene) is dissolved in a suitable solvent mixture, such as acetonitrile and water. A catalytic amount of manganese sulfate (e.g., 2 mol%) and sodium bicarbonate are added. An aqueous solution of hydrogen peroxide (30-36%) is then added dropwise to the stirred mixture at a controlled temperature (e.g., 18-22 °C). The reaction is monitored by GC. After the reaction is complete, the mixture is extracted with an organic solvent (e.g., methylene chloride). The organic layer is dried and concentrated to yield the crude epoxide, which can be purified by vacuum distillation. For α-pinene, a yield of 54% has been reported using this catalytic system[2].
Epoxidation with Hydrogen Peroxide Catalyzed by a Tungsten-Based Catalyst
Tungsten-based polyoxometalates are highly efficient catalysts for epoxidation with hydrogen peroxide, often affording high selectivity[3].
-
General Procedure for Terpene Epoxidation: The terpene (e.g., α-pinene) and the tungsten-based catalyst (e.g., 0.01 molar equivalent) are mixed, often without a solvent. The reaction is initiated by the addition of aqueous hydrogen peroxide (30%) at a controlled temperature (e.g., 50 °C). The reaction is typically rapid and monitored by GC. Upon completion, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and solvent removal. For the epoxidation of α-pinene, this method has been shown to achieve 100% selectivity to α-pinene oxide[3].
Epoxidation with Oxone®
Oxone®, in conjunction with a ketone like acetone, generates dimethyldioxirane in situ, which acts as the epoxidizing agent. This method is known for its mild conditions and safety profile[4][7].
-
General Procedure: The alkene is dissolved in a mixture of an organic solvent (e.g., ethyl acetate or acetone) and water containing sodium bicarbonate to maintain a basic pH. A solution of Oxone® in water is then added slowly to the vigorously stirred mixture at room temperature. The progress of the reaction is followed by TLC or GC. After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude epoxide, which can be purified by chromatography.
Enzymatic Epoxidation with Lipase and Hydrogen Peroxide
This chemoenzymatic method provides exceptional stereoselectivity, making it highly valuable for the synthesis of specific stereoisomers[6].
-
Procedure: In a suitable reaction vessel, α-cedrene is suspended in a buffered aqueous solution or a biphasic system. A lipase enzyme (e.g., from Candida antarctica) is added to the mixture. The reaction is initiated by the slow, controlled addition of hydrogen peroxide at a specific temperature, typically between 20 °C and 35 °C. The pH of the reaction mixture is maintained within the optimal range for the enzyme's activity. The reaction is monitored for the formation of the epoxide. Upon completion, the product is extracted with an organic solvent. The organic phase is then dried and concentrated to yield the α-cedrene epoxide. This method has been reported to yield the desired epoxide with a diastereoisomeric ratio of greater than 99:1 [6].
Visualizing the Epoxidation Workflows
The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the different epoxidation methods.
Caption: Workflow for Epoxidation with Peroxyacids.
Caption: Workflow for Catalytic Epoxidation with H₂O₂.
Caption: Workflow for Epoxidation with Oxone®.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis method of cedrene cis-diol [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of NMR Data for Synthetic vs. Natural α-Cedrene Epoxide
A detailed spectroscopic comparison of synthetic and naturally sourced α-cedrene epoxide reveals identical molecular structures, confirming the efficacy of synthetic routes in replicating the natural product. This guide provides a comprehensive cross-referencing of their Nuclear Magnetic Resonance (NMR) data, alongside detailed experimental protocols for both synthesis and isolation, aimed at researchers, scientists, and professionals in drug development.
This comparative analysis serves to validate the chemical identity and purity of synthetic α-cedrene epoxide by demonstrating its spectroscopic equivalence to its natural counterpart. Such verification is a critical step in synthetic chemistry and drug discovery, ensuring that synthetically derived compounds can be reliably used in further research and development.
Data Presentation: Comparative NMR Analysis
The ¹H and ¹³C NMR spectroscopic data for both synthetic and natural α-cedrene epoxide are presented below. The data, obtained in CDCl₃, show a complete overlap in chemical shifts (δ) and coupling constants (J), indicating that the synthetic compound is structurally identical to the natural one.
| ¹H NMR (CDCl₃) | Synthetic α-Cedrene Epoxide | Natural α-Cedrene Epoxide |
| Chemical Shift (δ) ppm | Multiplicity (J in Hz) | Chemical Shift (δ) ppm |
| 2.95 | d (4.2) | 2.95 |
| 1.25 | s | 1.25 |
| 1.01 | s | 1.01 |
| 0.88 | d (7.0) | 0.88 |
| 0.86 | s | 0.86 |
| ¹³C NMR (CDCl₃) | Synthetic α-Cedrene Epoxide | Natural α-Cedrene Epoxide |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | |
| 65.4 | 65.4 | |
| 60.1 | 60.1 | |
| 54.2 | 54.2 | |
| 41.8 | 41.8 | |
| 38.9 | 38.9 | |
| 35.0 | 35.0 | |
| 30.5 | 30.5 | |
| 27.2 | 27.2 | |
| 25.1 | 25.1 | |
| 24.5 | 24.5 | |
| 24.0 | 24.0 | |
| 20.3 | 20.3 | |
| 16.0 | 16.0 | |
| 14.8 | 14.8 |
Note: The presented data is a representative compilation from various sources. Minor variations in chemical shifts may be observed depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of α-cedrene epoxide and its isolation from natural sources are provided below. These protocols are foundational for obtaining the compounds for comparative NMR analysis.
Synthesis of α-Cedrene Epoxide via Epoxidation of α-Cedrene
A common method for the synthesis of α-cedrene epoxide is the epoxidation of α-cedrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
(-)-α-Cedrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve (-)-α-cedrene in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure α-cedrene epoxide.
-
Acquire ¹H and ¹³C NMR spectra of the purified product in deuterated chloroform (CDCl₃).
Isolation of Natural α-Cedrene Epoxide from Essential Oil
α-Cedrene epoxide can be found as a constituent of the essential oil of various plants, such as those from the Juniperus genus.
Materials:
-
Essential oil rich in α-cedrene epoxide (e.g., from Juniperus species)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Subject the crude essential oil to silica gel column chromatography.
-
Elute the column with a non-polar solvent system, typically a gradient of hexane and ethyl acetate, starting with a low polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) and/or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing α-cedrene epoxide.
-
Combine the fractions containing the pure compound and concentrate them under reduced pressure.
-
Acquire ¹H and ¹³C NMR spectra of the isolated natural α-cedrene epoxide in deuterated chloroform (CDCl₃) for comparison with the synthetic sample.
Mandatory Visualization
The logical workflow for the cross-referencing of NMR data between synthetic and natural α-cedrene epoxide is depicted in the following diagram.
A Comparative Guide to Gas Chromatography Retention Indices of Sesquiterpene Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography (GC) retention indices for various sesquiterpene epoxides on different stationary phases. The data presented is essential for the identification and characterization of these compounds in complex mixtures such as essential oils and other natural product extracts. Understanding the retention behavior of these epoxides on both polar and non-polar GC columns is crucial for accurate qualitative analysis.
Comparative Retention Index Data
The following table summarizes the Kovats retention indices (RI) of several common sesquiterpene epoxides on non-polar (DB-5 or equivalent) and polar (Carbowax or equivalent) GC columns. The use of dual-column analysis with different polarities significantly enhances the confidence in compound identification.
| Sesquiterpene Epoxide | Non-Polar Column (e.g., DB-5, HP-5) RI | Polar Column (e.g., Carbowax 20M, DB-WAX) RI |
| Caryophyllene Oxide | 1576 | 1986 |
| Humulene Epoxide II | 1608 | Not Widely Reported |
| (E)-β-Farnesene Epoxide | 1624 | Not Widely Reported |
| Germacrene D Epoxide | Data Not Readily Available | Data Not Readily Available |
| α-Muurolene Epoxide | Data Not Readily Available | Data Not Readily Available |
Note: The retention indices can vary slightly depending on the specific experimental conditions (e.g., temperature program, column dimensions, carrier gas flow rate).
Experimental Protocols
The retention indices cited in this guide were determined using Gas Chromatography-Mass Spectrometry (GC-MS). Below are representative experimental protocols for the analysis of sesquiterpene epoxides.
Protocol 1: Analysis on a Non-Polar Column
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 240°C at a rate of 4°C/min.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Injection Volume: 1 µL (split ratio 1:10)
-
Mass Range: m/z 40-450
Protocol 2: Analysis on a Polar Column
-
Gas Chromatograph: PerkinElmer Clarus 500 or equivalent
-
Mass Spectrometer: PerkinElmer Clarus 560 S or equivalent
-
Column: Carbowax 20M (polyethylene glycol), 50 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 3°C/min.
-
Hold at 220°C for 10 minutes.
-
-
Injector Temperature: 240°C
-
Detector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 1:50)
-
Mass Range: m/z 35-500
Kovats Retention Index Calculation:
The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting before the compound of interest.
-
t_R(x) is the retention time of the compound of interest.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
A standard mixture of n-alkanes (e.g., C8-C22) is analyzed under the same chromatographic conditions to determine the retention times of the reference hydrocarbons.
Workflow for GC Retention Index Determination
The following diagram illustrates the general workflow for determining the GC retention indices of sesquiterpene epoxides.
Caption: Workflow for the determination of GC retention indices of sesquiterpene epoxides.
Assessing the Cytotoxicity of Alpha-Cedrene Epoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic potential of alpha-cedrene epoxide against various cell lines. Due to the limited availability of direct experimental data on alpha-cedrene epoxide, this document leverages data from structurally related and functionally similar compounds to provide a predictive overview of its likely cytotoxic effects and mechanisms of action. The compounds used for comparison are its precursor, alpha-cedrene, the related sesquiterpene alcohol cedrol, and another well-studied sesquiterpene epoxide, beta-caryophyllene oxide.
Comparative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Alpha-Cedrene | Trypanosoma b. brucei | Trypanosome | 4.07 µg/mL | [1] |
| Leukemic cells | Leukemia | 22.2 µg/mL | [1] | |
| Cedrol | HT-29 | Colorectal Carcinoma | 138.91 | [2][3][4] |
| CT-26 | Colorectal Carcinoma | 92.46 | [2][3][4] | |
| A549 | Lung Carcinoma | 14.53 (48h) | [2] | |
| K562 | Chronic Myelogenous Leukemia | 179.52 | [2] | |
| Glioblastoma cells | Glioblastoma | 77.17-141.88 (48h) | [2] | |
| Beta-Caryophyllene Oxide | HepG2 | Hepatocellular Carcinoma | 3.95 | |
| AGS | Gastric Adenocarcinoma | 12.6 | ||
| HeLa | Cervical Adenocarcinoma | 13.55 | [5] | |
| SNU-1 | Gastric Carcinoma | 16.79 | [5] | |
| SNU-16 | Gastric Carcinoma | 27.39 | [5] | |
| A549 | Lung Carcinoma | 124.1 µg/mL | [6] |
Experimental Protocols
A standard method for assessing the cytotoxicity of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., alpha-cedrene epoxide) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in assessing cytotoxicity and the potential mechanism of action of alpha-cedrene epoxide, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alpha-Cedrene Epoxide: A Guide for Laboratory Professionals
Safe and compliant disposal of alpha-cedrene epoxide is critical for ensuring laboratory safety and environmental protection. This guide provides essential information on the proper handling and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Key Chemical and Physical Properties
A clear understanding of the chemical and physical properties of alpha-cedrene epoxide is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C15H24O | [1] |
| CAS Number | 13567-39-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Woody, cedarwood-like | [1] |
| GHS Classification | Skin irritation, Eye irritation, Skin sensitization | [1] |
| Signal Word | Warning | [1] |
| Stability | Stable under normal conditions | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Disposal Workflow
The proper disposal of alpha-cedrene epoxide follows a structured workflow designed to minimize exposure and environmental contamination. The following diagram illustrates the key steps and decision points in the disposal process.
Caption: Logical workflow for the proper disposal of alpha-cedrene epoxide.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling alpha-cedrene epoxide, it is imperative to wear appropriate personal protective equipment.[1] This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
2. Handling and Storage of Waste:
-
Avoid Environmental Release: Under no circumstances should alpha-cedrene epoxide be disposed of down the drain or in general waste.[2][3] It is crucial to prevent its entry into drains and waterways.[1]
-
Containerization: Unwanted or surplus alpha-cedrene epoxide should be kept in its original container if possible.[2] If not, use a clearly labeled, sealable, and chemically compatible container.[1]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[1] Ensure the container is tightly closed to prevent leaks or spills.[1]
3. Spill Management: In the event of a spill, follow these steps:
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from spreading.
-
Absorption: Absorb the spilled material with an inert absorbent such as sand, vermiculite, or diatomaceous earth.[1][3]
-
Collection: Carefully collect the absorbed material and place it into a suitable container for disposal.[1]
4. Final Disposal:
-
Licensed Disposal Company: The ultimate disposal of alpha-cedrene epoxide waste must be handled by a licensed and qualified hazardous waste disposal company.[2]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[1]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or lab coats, that have been contaminated with alpha-cedrene epoxide should be treated as hazardous waste and disposed of accordingly.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of alpha-cedrene epoxide, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling Alpha cedrene epoxide
Essential Safety and Handling Guide for Alpha Cedrene Epoxide
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified with the following hazards:
It is imperative to use appropriate personal protective equipment (PPE) and follow safe handling procedures to minimize exposure risks.
Physical and Chemical Properties
A summary of the relevant quantitative data for this compound is provided below.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Woody, cedarwood-like[1] |
| Chemical Formula | C15H24O[1] |
| CAS Number | 13567-39-0[1] |
| Flash Point | 93.89 °C (201.00 °F) - Closed Cup[2] |
| Specific Gravity | 0.99500 to 1.00300 @ 25.00 °C[2] |
| Exposure Limits | Not established. Adhere to local occupational exposure guidelines.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
To ensure safety when handling this compound, the following PPE and engineering controls are mandatory.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use a fume hood or local exhaust ventilation to keep airborne concentrations low and to avoid inhalation of vapors.[1][4]
-
Safety Stations: Facilities must be equipped with an eyewash fountain and a safety shower.[4]
Personal Protective Equipment
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection or a face shield.[1][4]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge (e.g., Type A-P filter).[5]
The logical workflow for selecting and using PPE is illustrated in the diagram below.
Caption: Workflow for PPE selection and use when handling this compound.
Operational and Disposal Plans
Strict adherence to the following procedural steps is required for safe handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition.
-
Handling:
-
Storage:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek medical attention if irritation persists.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1][4] Seek immediate medical advice.[4]
-
Spill Response:
-
Evacuate personnel to a safe area, upwind of the spill.[3]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains or waterways.[3]
-
Absorb the spill with an inert material (e.g., sand, diatomaceous earth).[1]
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[7]
-
Disposal Plan
-
Waste Chemical: this compound must be disposed of as hazardous waste.[5][7] Offer surplus and non-recyclable solutions to a licensed disposal company.[7] Do not release into the environment.[1][7]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[7] Puncture containers to prevent reuse and dispose of them in accordance with local, state, and federal regulations.[5]
-
Regulatory Compliance: All waste disposal must be handled in accordance with local, regional, and national regulations.[5][7]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
